Product packaging for (+)-Cavicularin(Cat. No.:CAS No. 178734-41-3)

(+)-Cavicularin

Cat. No.: B12777235
CAS No.: 178734-41-3
M. Wt: 422.5 g/mol
InChI Key: MCFLLKAHGNIXPF-UHFFFAOYSA-N
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Description

(+)-Cavicularin is a phenolic secondary metabolite first isolated from the liverwort Cavicularia densa . This macrocycle is of significant interest to researchers as it was the first natural compound identified to exhibit optical activity derived exclusively from planar chirality and axial chirality, with a specific rotation of +168.2° . Its highly strained structure forces the para-substituted phenol ring to bend approximately 15° out of planarity, adopting a boat-like conformation—a rarity among natural aromatic compounds that is typically observed in synthetic cyclophanes . The unique structural and chiral properties of this compound (Molecular Formula: C₂₈H₂₂O₄, Molecular Weight: 422.48 g/mol ) make it a valuable and challenging subject in synthetic and natural product chemistry. Research applications include the study of strained macrocyclic systems, novel chiral phenomena, and the development of new synthetic methodologies, as demonstrated by several total syntheses reported in the literature . Intended Use & Regulatory Compliance: This product is labeled For Research Use Only (RUO) . It is specifically designed for utilization in basic laboratory research, such as fundamental biological and pharmaceutical development studies . It is not intended for use in clinical diagnostics, patient management, or any other medical procedures . This classification means the product is not subject to the regulatory approvals required for in vitro diagnostic (IVD) medical devices . By purchasing this product, you acknowledge and agree that it will not be used for any diagnostic, therapeutic, or clinical application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H22O4 B12777235 (+)-Cavicularin CAS No. 178734-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178734-41-3

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

14-oxahexacyclo[13.9.3.210,13.02,7.019,27.022,26]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol

InChI

InChI=1S/C28H22O4/c29-20-8-11-22-18(13-20)4-1-16-2-9-21(10-3-16)32-28-25(30)12-7-17-5-6-19-14-26(31)24(22)15-23(19)27(17)28/h2-3,7-15,29-31H,1,4-6H2

InChI Key

MCFLLKAHGNIXPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3=C(C=C4CCC5=C(C4=C3)C(=C(C=C5)O)OC6=CC=C1C=C6)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Source and Isolation of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cavicularin is a unique macrocyclic bis(bibenzyl) natural product that has garnered significant interest due to its unusual molecular architecture, characterized by planar and axial chirality in the absence of a stereogenic center. This technical guide provides an in-depth overview of the natural source of this compound and a detailed protocol for its isolation and purification. The methodologies outlined herein are based on the original groundbreaking work and subsequent studies, offering a comprehensive resource for researchers seeking to obtain this compound for further investigation and potential drug development applications.

Natural Source

The primary and thus far only known natural source of this compound is the liverwort Cavicularia densa Steph.[1][2] Liverworts, belonging to the division Marchantiophyta, are a group of non-vascular plants known to produce a diverse array of biologically active secondary metabolites. Cavicularia densa is a species found in specific geographical locations, with the original isolation being performed on specimens collected from Mount Ishizuchi in the Shikoku district of Japan.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₂₈H₂₂O₄[1]
Molar Mass422.48 g/mol [1]
AppearanceColorless solid
Specific Rotation ([α]D)+168.2° (c 0.25, MeOH)[1][2]
Yield from C. densa0.049% (dry weight)[1][2]

Isolation and Purification Workflow

The isolation of this compound from Cavicularia densa involves a multi-step process encompassing extraction, column chromatography, and preparative thin-layer chromatography. The overall workflow is depicted in the diagram below.

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Cavicularia densa Drying Drying of Plant Material Collection->Drying Grinding Grinding to a Fine Powder Drying->Grinding Methanol_Reflux Methanol (B129727) Reflux Grinding->Methanol_Reflux Concentration Concentration of Methanolic Extract Methanol_Reflux->Concentration Column_Chromatography Silica (B1680970) Gel Column Chromatography Concentration->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Preparative_TLC Preparative TLC Fraction_Analysis->Preparative_TLC Isolation Isolation of this compound Preparative_TLC->Isolation

Figure 1: Overall workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on the original isolation procedure reported by M. Toyota et al. in 1996.

Plant Material Preparation
  • Collection: Collect fresh specimens of Cavicularia densa.

  • Drying: Air-dry the collected liverwort for one day.[1]

  • Grinding: Grind the dried plant material into a fine powder using a suitable mill.

Extraction
  • Solvent: Use methanol (MeOH) as the extraction solvent.

  • Procedure: Place the powdered Cavicularia densa (e.g., 5 grams) in a round-bottom flask and add a sufficient volume of methanol.

  • Reflux: Heat the mixture to reflux and maintain for an extended period (the original report specifies 4 months, though shorter times with repeated extractions may also be effective).[1][2]

  • Filtration: After reflux, allow the mixture to cool and filter to separate the methanolic extract from the plant residue.

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification

The purification of this compound from the crude extract is a two-step chromatographic process.

This initial chromatographic step serves to fractionate the crude extract and partially purify the target compound.

  • Stationary Phase: Use silica gel as the adsorbent.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent and pack it into a glass column of appropriate dimensions.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. While the specific gradient is not detailed in the initial reports, a typical approach would be to start with a non-polar solvent (e.g., hexane (B92381) or n-heptane) and gradually introduce a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Fraction Analysis: Monitor the composition of the collected fractions using analytical thin-layer chromatography (TLC). Combine fractions that show a similar TLC profile and contain the compound of interest.

The final purification of this compound is achieved using preparative TLC on the enriched fractions from column chromatography.

  • Plate Preparation: Use commercially available preparative TLC plates coated with silica gel.

  • Sample Application: Apply the concentrated, enriched fraction from the column chromatography step as a narrow band onto the baseline of the preparative TLC plate.

  • Visualization: After development, visualize the separated bands under UV light.

  • Scraping: Carefully scrape the silica gel band corresponding to this compound from the plate.

  • Elution: Elute the compound from the scraped silica gel using a polar solvent (e.g., methanol or ethyl acetate).

  • Filtration and Concentration: Filter the mixture to remove the silica gel and concentrate the filtrate under reduced pressure to yield pure this compound.

Concluding Remarks

The isolation of this compound from its natural source, Cavicularia densa, is a challenging process due to the low yield and the extensive purification required. However, the detailed protocol provided in this guide, based on the established literature, offers a solid foundation for researchers to obtain this fascinating and structurally unique natural product. The successful isolation of this compound will enable further exploration of its biological activities and potential applications in drug discovery and development. It is important to note that since the initial isolation, total synthesis routes for this compound have also been developed, providing an alternative source for this compound.[1]

References

The Biological Activity of (+)-Cavicularin: A Prospective Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed a significant gap in the scientific understanding of the biological activities of (+)-Cavicularin. To date, there is no publicly available quantitative data, detailed experimental protocols, or elucidated signaling pathways concerning its pharmacological effects. This document, therefore, serves as a hypothetical framework for researchers, scientists, and drug development professionals. It outlines the potential experimental avenues and data presentation formats that could be employed in the investigation of this unique natural product. The data, protocols, and pathways described herein are illustrative and not based on experimental evidence.

Introduction

This compound is a macrocyclic bis(bibenzyl) natural product isolated from the liverwort Cavicularia densa.[1] Its structure is notable for its inherent chirality, arising from planar and axial chirality, despite the absence of stereogenic centers.[1] The strained para-substituted phenol (B47542) ring, adopting a boat-like conformation, makes it a molecule of significant interest to synthetic chemists.[1] While the total synthesis of this compound has been achieved, its biological potential remains an uncharted territory.[2] This guide proposes a structured approach to systematically evaluate the biological activities of this compound, focusing on its potential cytotoxic and antimicrobial properties, which are common among phenolic compounds isolated from bryophytes.

Hypothetical Quantitative Data Summary

The following tables are templates designed to organize potential future findings on the biological activity of this compound.

Table 1: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Assay Method
HeLaCervical CancerData not availableMTT Assay
MCF-7Breast CancerData not availableSRB Assay
A549Lung CancerData not availableCellTiter-Glo®
PANC-1Pancreatic CancerData not availableReal-Time Cell Analysis

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)Assay Method
Staphylococcus aureusGram-positive bacteriaData not availableBroth Microdilution
Escherichia coliGram-negative bacteriaData not availableBroth Microdilution
Candida albicansFungalData not availableBroth Microdilution
Aspergillus fumigatusFungalData not availableBroth Microdilution

Proposed Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Cells are treated with the different concentrations of this compound for 24, 48, and 72 hours. Control wells receive medium with DMSO only.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Microbial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown in Mueller-Hinton Broth (MHB), and fungal strains (e.g., C. albicans) are grown in RPMI-1640 medium.

  • Inoculum Preparation: Microbial cultures are adjusted to a concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

  • Compound Preparation: this compound is dissolved in DMSO and serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Hypothetical Frameworks

The following diagrams are provided as examples of how experimental workflows and potential signaling pathways could be visualized.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Cytotoxicity Assays (e.g., MTT, SRB) D Apoptosis Assays (e.g., Annexin V) A->D If active E Cell Cycle Analysis A->E If active B Antimicrobial Assays (e.g., Broth Microdilution) H Infection Models B->H If active C Enzyme Inhibition Assays F Western Blot for Signaling Proteins D->F E->F G Xenograft Models F->G I This compound I->A I->B I->C G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cavicularin This compound Receptor Growth Factor Receptor Cavicularin->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of (+)-Cavicularin

Introduction

This compound is a macrocyclic bis(bibenzyl) natural product that holds a unique position in the field of stereochemistry and natural product synthesis. First isolated from the liverwort Cavicularia densa, its structure is remarkable for being the first natural product identified to possess optical activity derived exclusively from a combination of planar and axial chirality, rather than traditional point chirality.[1][2] The molecule's highly strained architecture, which forces one of its aromatic rings into a distorted boat-like conformation, has presented a formidable challenge and a compelling target for synthetic chemists.[1][3] This guide provides a comprehensive overview of the discovery, history, structural elucidation, and synthesis of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Structural Elucidation

Cavicularin was first isolated from the liverwort Cavicularia densa, a plant found on Mount Ishizuchi in Japan.[1][2] The initial isolation and structural elucidation were reported by M. Toyota, T. Yoshida, and their colleagues in 1996.[2][4] The molecule's structure was determined to be a novel macrocyclic bis(bibenzyl) containing a dihydrophenanthrene motif.[4]

What makes cavicularin particularly fascinating is its stereochemistry. It lacks any stereogenic carbon atoms, yet it is chiral. This chirality arises from the rigid, strained macrocyclic structure which restricts the rotation of the biaryl bonds (axial chirality) and forces an otherwise planar arene ring into a non-planar, boat-like conformation (planar chirality).[1][3] Crystallographic studies have shown that the para-substituted B-ring is bent approximately 15° from planarity.[1][5] The naturally occurring enantiomer, this compound, exhibits a specific rotation of +168.2°.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the isolation and synthesis of this compound.

ParameterValueReference
Natural Isolation
Natural SourceCavicularia densa[1][3]
Yield from Source0.049% (2.5 mg from 5 g of dried plant material)[1][2]
Physical Properties
Specific Rotation ([α]D)+168.2°[1][2]
Molecular FormulaC₂₈H₂₂O₄[1]
Molar Mass422.480 g·mol⁻¹[1]
Enantioselective Synthesis (Beaudry Group)
Overall Yield7.3%[3]
Number of Steps12[3]

Experimental Protocols

Isolation from Cavicularia densa

The original protocol for the isolation of cavicularin is a lengthy extraction process.

Procedure:

  • 5 grams of dried and powdered Cavicularia densa liverwort was subjected to reflux in methanol.[1][2]

  • The reflux was maintained for a period of four months.[1][2]

  • Following the extraction, the crude product was purified using column chromatography.

  • A final purification step using preparative Thin-Layer Chromatography (TLC) yielded 2.5 mg of pure cavicularin.[1][2]

G cluster_0 Isolation Workflow start Cavicularia densa (Dried, Powdered) reflux Methanol Reflux (4 months) start->reflux crude Crude Extract reflux->crude column Column Chromatography crude->column tlc Preparative TLC column->tlc end This compound tlc->end

Figure 1: Workflow for the isolation of this compound from its natural source.
Enantioselective Total Synthesis

Multiple research groups have reported total syntheses of cavicularin, including those by Harrowven, Baran, and Fukuyama.[3] The first enantioselective synthesis of the natural (+)-enantiomer was accomplished by the Beaudry research group in 2014.[3][6] A key feature of their strategy was a novel intramolecular, enantioselective pyrone Diels-Alder reaction to construct the strained cyclophane architecture.[3]

G cluster_1 Retrosynthetic Analysis (Beaudry) target This compound cascade Intramolecular Diels-Alder Cascade target->cascade pyrone α-Pyrone Vinyl Sulfone Precursor cascade->pyrone Key Disconnection suzuki Regioselective Suzuki Coupling pyrone->suzuki building_blocks Dibromoarene Boronic Ester Dihydrophenanthrene suzuki->building_blocks

Figure 2: Retrosynthetic analysis for the enantioselective synthesis of this compound.

Key Experimental Step: Intramolecular Diels-Alder Cascade

The cornerstone of the Beaudry synthesis is the cascade reaction that forms the strained macrocycle. This process involves an intramolecular Diels-Alder reaction of an α-pyrone with a vinyl sulfone, which serves as an alkyne equivalent.[5][7] This is followed by the elimination of phenylsulfinic acid and a retro-Diels-Alder reaction that expels carbon dioxide to form the aromatic B-ring.[5]

Protocol:

  • The α-pyrone vinyl sulfone precursor is synthesized over several steps, beginning with a regioselective one-pot, three-component Suzuki reaction to form the highly substituted terphenyl core.[3][6]

  • The precursor is then subjected to thermal conditions to initiate the intramolecular Diels-Alder cycloaddition.

  • The reaction is catalyzed by a cinchona-based catalyst to induce enantioselectivity, favoring the formation of the desired (+)-enantiomer.[3]

  • The cycloaddition product spontaneously undergoes an elimination of phenylsulfinic acid.[5]

  • This is followed by a retro-Diels-Alder reaction, which involves the loss of CO₂, to yield the final methylated cavicularin architecture.[5]

  • A final demethylation step under standard conditions (e.g., using BBr₃) affords this compound.[5] The spectral data of the synthetic product was identical to that of the natural substance.[4][5]

G cluster_2 Key Reaction: Diels-Alder Cascade precursor α-Pyrone Vinyl Sulfone Precursor da Intramolecular Diels-Alder Cycloaddition precursor->da intermediate1 Cycloadduct Intermediate da->intermediate1 elimination Elimination of Phenylsulfinic Acid intermediate1->elimination intermediate2 Intermediate elimination->intermediate2 retro_da Retro-Diels-Alder (Loss of CO₂) intermediate2->retro_da product Methylated Cavicularin Core retro_da->product

Figure 3: Key steps in the intramolecular Diels-Alder cascade for cavicularin synthesis.

Biological Activity

Cavicularin belongs to the macrocyclic bis(bibenzyls), a class of compounds isolated from liverworts that are known to exhibit a wide range of biological activities.[4][8] These activities include antimicrobial, antifungal, cytotoxic, antioxidant, and muscle-relaxing properties.[8] While the broader class of molecules is pharmacologically interesting, specific and detailed studies on the biological activity of cavicularin itself are less prevalent in the literature. Its primary significance to date has been its unique structure and the chemical synthesis challenges it presents.

Conclusion

This compound stands as a landmark natural product. Its discovery reshaped the understanding of chirality in natural molecules, demonstrating that optical activity can arise from sources other than stereogenic centers. The molecule's strained and unique three-dimensional structure has made it a benchmark target in total synthesis, spurring the development of novel synthetic strategies, most notably in the application of intramolecular Diels-Alder reactions for the construction of complex cyclophanes. For researchers in natural product chemistry, organic synthesis, and drug discovery, the story of cavicularin offers a compelling case study in structural novelty and synthetic innovation.

References

The Enigmatic Chirality of (+)-Cavicularin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Unique Planar and Axial Chirality of a Remarkable Natural Product for Researchers, Scientists, and Drug Development Professionals.

(+)-Cavicularin, a macrocyclic bis(bibenzyl) natural product first isolated from the liverwort Cavicularia densa, stands as a fascinating anomaly in the world of stereochemistry. It is a rare example of a molecule whose optical activity arises not from traditional chiral centers, but from the combination of two distinct types of chirality: planar and axial. This unique structural feature, coupled with its strained molecular architecture, has made this compound a compelling target for synthetic chemists and a subject of significant interest for researchers exploring the nuances of molecular chirality and its implications in biological systems.

This technical guide provides a comprehensive overview of the core concepts surrounding the planar and axial chirality of this compound, including its chiroptical properties, the experimental methodologies used to determine its absolute configuration, and the key synthetic strategies that have enabled its preparation in the laboratory.

The Dual Nature of Chirality in this compound

The chirality of this compound is a consequence of its rigid, strained macrocyclic structure. Unlike molecules with point chirality (e.g., a carbon atom with four different substituents), cavicularin's lack of free rotation around certain bonds and the non-planar arrangement of its aromatic rings give rise to its unique optical properties.

  • Planar Chirality: This arises from the restricted orientation of a part of the molecule out of a plane of symmetry. In cavicularin, the substituted benzene (B151609) ring is forced into a non-planar, boat-like conformation due to the strain of the macrocycle. This creates a chiral plane, meaning the molecule is non-superimposable on its mirror image.

  • Axial Chirality: This is present due to the hindered rotation around the biaryl bond connecting the two aromatic systems. The steric bulk of the substituents and the constraints of the macrocycle prevent free rotation, leading to a stable, chiral axis.

The combination of these two chiral elements results in the distinct three-dimensional structure of this compound and its observed optical activity.

Chiroptical Properties of this compound

The unique chirality of this compound is experimentally manifested through its interaction with plane-polarized light. The key chiroptical property is its specific rotation, which quantifies the extent to which it rotates the plane of polarized light.

Chiroptical PropertyValueConditions
Specific Rotation ([α]D)+168.2°Not specified

Table 1: Specific Rotation of this compound.

Determination of the Absolute Configuration

The definitive assignment of the absolute configuration of this compound has been a significant challenge, addressed through a combination of spectroscopic techniques, chemical synthesis, and computational methods.

X-ray Crystallography

While obtaining suitable crystals of natural this compound for X-ray diffraction has been challenging, the crystal structure of a synthetic derivative has been instrumental in confirming its absolute stereochemistry. The analysis of the diffraction pattern allows for the unambiguous determination of the spatial arrangement of atoms in the molecule, providing definitive proof of its planar and axial chirality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field 2D NMR techniques, such as COSY, HMQC, and HMBC, have been crucial in elucidating the complex connectivity and relative stereochemistry of cavicularin. Specific chemical shifts and nuclear Overhauser effect (NOE) correlations provide insights into the through-space proximity of protons, helping to define the molecule's three-dimensional shape and the relative orientation of its chiral elements.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a unique fingerprint of a chiral molecule. The CD spectrum of this compound exhibits characteristic Cotton effects that are directly related to its specific arrangement of chromophores in space. Comparison of the experimental CD spectrum with that predicted by quantum chemical calculations for a given enantiomer allows for the assignment of the absolute configuration.

Experimental Protocols

The establishment of the unique chirality of this compound has been underpinned by meticulous experimental work, particularly in the realm of total synthesis. The ability to construct this complex molecule in the laboratory with control over its stereochemistry has been a key validation of its assigned structure.

Enantioselective Total Synthesis of this compound

Several research groups have reported the total synthesis of cavicularin. A key strategy in the enantioselective synthesis of this compound involves the use of a chiral catalyst to control the stereochemical outcome of a crucial bond-forming reaction.

A representative workflow for the synthesis is outlined below:

G A Starting Materials B Assembly of Macrocyclic Precursor A->B C Key Stereocontrolling Reaction (e.g., Asymmetric Diels-Alder) B->C D Ring-Closing Metathesis or Intramolecular Coupling C->D E Final Functional Group Manipulations D->E F This compound E->F

Synthetic approach to this compound.

Key Experimental Steps (Illustrative Example):

  • Synthesis of the Macrocyclic Precursor: This typically involves the coupling of two functionalized aromatic fragments to construct the open-chain precursor to the macrocycle.

  • Asymmetric Ring-Closing Reaction: A chiral catalyst is employed to induce facial selectivity in a ring-closing reaction, such as a Diels-Alder cycloaddition or an intramolecular Heck coupling. This step is critical for establishing the planar and axial chirality.

  • Final Transformations: Subsequent chemical modifications, such as deprotection and functional group interconversions, are carried out to complete the synthesis of the natural product.

Logical Relationship of Chirality Determination

The determination of the absolute configuration of this compound is a process of logical deduction, integrating data from multiple experimental and computational sources.

G A Observed Optical Activity ([α]D = +168.2°) F Absolute Configuration of This compound A->F Indicates Chirality B Relative Stereochemistry (from NMR/NOE) B->F Defines Shape C Absolute Configuration of Synthetic Intermediate (from X-ray Crystallography) C->F Anchors Stereochemistry D Theoretical CD Spectrum (Computational Modeling) E Experimental CD Spectrum D->E Comparison E->F Confirms Assignment

Logic flow for absolute configuration determination.

Conclusion and Future Perspectives

This compound remains a landmark molecule in stereochemistry, beautifully illustrating the concepts of planar and axial chirality in a natural product context. The successful elucidation of its structure and its total synthesis represent significant achievements in organic chemistry.

For researchers in drug development, the unique three-dimensional architecture of this compound presents an intriguing scaffold for the design of novel therapeutic agents. The principles of planar and axial chirality are increasingly recognized as important elements in molecular recognition and ligand-receptor interactions. A thorough understanding of the stereochemical features of molecules like this compound can inform the design of more potent and selective drugs. Future research may focus on exploring the biological activity of this compound and its analogues, leveraging its unique chiral features for applications in medicine and materials science.

Spectroscopic and Structural Elucidation of (+)-Cavicularin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Cavicularin is a unique natural phenolic metabolite first isolated from the liverwort Cavicularia densa Steph.[1][2]. This macrocyclic bis(bibenzyl) is distinguished not by traditional chiral centers, but by the rare combination of planar and axial chirality, making it a molecule of significant interest in stereochemistry and natural product synthesis.[1] Its highly strained structure, which includes a benzene (B151609) ring bent significantly out of planarity, is typically reserved for synthetic cyclophanes and presents unique challenges and opportunities for spectroscopic analysis and therapeutic development.[1] The specific rotation for this compound has been reported as [α]D21 +168.2° (c 0.25, MeOH).[1]

This technical guide provides a summary of the spectroscopic data for this compound, based on the foundational structure elucidation studies. It also outlines the general experimental protocols employed for the isolation and characterization of such natural products.

Molecular and Spectroscopic Data

The structure of this compound was definitively established through extensive spectroscopic analysis, primarily high-field 2D Nuclear Magnetic Resonance (NMR) and confirmed by X-ray crystallography.[1] While the specific, detailed peak-by-peak data from the original publication is not fully available in the reviewed literature, this section summarizes the key spectroscopic information and expected characteristics based on its known structure (C₂₈H₂₂O₄).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a novel compound. For this compound, high-resolution mass spectrometry (HRMS) would have been used to confirm its molecular formula.

Parameter Value
Molecular Formula C₂₈H₂₂O₄
Molecular Weight 422.1518 g/mol (calculated)
Expected Ionization Electrospray Ionization (ESI) or similar soft techniques
Expected m/z value [M+H]⁺ at ~423.1591, [M+Na]⁺ at ~445.1410
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and aromatic functionalities.

Functional Group Expected Absorption Range (cm⁻¹) Notes
O-H stretch (phenolic)3500-3200 (broad)Indicates the presence of hydroxyl groups, likely showing hydrogen bonding.
C-H stretch (aromatic)3100-3000Characteristic of C-H bonds on the benzene and phenanthrene (B1679779) rings.
C-H stretch (aliphatic)3000-2850From the ethylene (B1197577) bridges in the macrocyclic structure.
C=C stretch (aromatic)1600-1475Multiple bands are expected due to the complex aromatic system.
C-O stretch (phenol)1260-1180Indicates the C-O bond of the phenolic groups.
C-O stretch (ether)1300-1000Arising from the ether linkage within the macrocycle.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. The structure of this compound was determined using high-field (600 MHz) 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HMBC, HSQC, NOESY).[1]

¹H NMR Data Summary (Expected)

Proton Type Expected Chemical Shift (δ, ppm) Notes
Aromatic (Ar-H)6.0 - 8.0A complex pattern of signals is expected due to the various protons on the substituted aromatic rings.
Phenolic (Ar-OH)4.5 - 7.0 (broad)These signals are often broad and their position can be concentration and solvent dependent.
Aliphatic (-CH₂-CH₂-)2.5 - 4.0Protons of the ethylene bridges would appear in this region, likely as complex multiplets due to strain.

¹³C NMR Data Summary (Expected)

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Aromatic (C-O)150 - 160Carbons attached to the phenolic hydroxyl groups are expected to be significantly deshielded.
Aromatic (C=C)110 - 145A large number of signals corresponding to the carbons of the bibenzyl and dihydrophenanthrene moieties.
Aliphatic (-CH₂-)20 - 40Signals for the two ethylene bridges connecting the aromatic units.

Experimental Protocols

The elucidation of a novel natural product like this compound follows a standardized workflow from collection to final structure confirmation.

Isolation and Purification
  • Collection and Extraction : The source organism, the liverwort Cavicularia densa, is collected, dried, and ground.[2] The powdered material is then subjected to exhaustive extraction, typically using a solvent like methanol (B129727) over an extended period to ensure the recovery of secondary metabolites.[2]

  • Fractionation : The crude methanol extract is concentrated and then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, water) to separate compounds based on polarity.

  • Chromatography : The bioactive fractions are subjected to multiple rounds of column chromatography.[2] Common stationary phases include silica (B1680970) gel and Sephadex. This is followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[2]

Spectroscopic Analysis
  • Mass Spectrometry : A solution of the purified compound is analyzed by high-resolution mass spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), to determine the accurate mass and deduce the molecular formula.

  • NMR Spectroscopy : The pure compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).[3] A suite of NMR experiments is performed:

    • ¹H NMR : To identify all proton environments and their multiplicities.

    • ¹³C NMR & DEPT : To identify all unique carbon signals and determine the number of attached protons (CH₃, CH₂, CH, or quaternary C).

    • 2D COSY (¹H-¹H Correlation Spectroscopy) : To establish proton-proton spin coupling networks, identifying adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

  • IR Spectroscopy : A small amount of the sample is analyzed, either as a thin film, a KBr pellet, or in solution, to identify key functional groups.

Workflow for Natural Product Elucidation

The following diagram illustrates the typical workflow from biological source to final structure confirmation for a novel natural product like this compound).

G Workflow for the Isolation and Structural Elucidation of this compound cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis & Elucidation A Collection of Liverwort (Cavicularia densa) B Drying & Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E Chromatographic Separation (Column, TLC, HPLC) D->E F Pure this compound E->F G Spectroscopic Data Acquisition F->G Analysis H MS (Molecular Formula) G->H I IR (Functional Groups) G->I J NMR (1D & 2D) (Connectivity & Stereochemistry) G->J K Data Integration & Structure Proposal H->K I->K J->K L Structure Confirmation (e.g., X-ray Crystallography) K->L Verification

Workflow for the Isolation and Structural Elucidation of this compound

References

A Technical Guide to the Biosynthesis of Bis(bibenzyl) Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to bis(bibenzyl) natural products, a unique class of phenolic compounds predominantly found in liverworts. These molecules, including well-known examples like marchantins and perrottetinens, are recognized for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This document details the core enzymatic steps, regulatory mechanisms, and provides key experimental data and protocols for researchers in the field.

Introduction to Bis(bibenzyl)s

Bis(bibenzyl)s are complex macrocyclic or acyclic compounds formed by the dimerization of two bibenzyl units.[1] Bibenzyls themselves are derived from the phenylpropanoid pathway and are structurally related to dihydro-stilbenoids.[2] The vast structural diversity of bis(bibenzyl)s arises from different patterns of ether or carbon-carbon bond linkages connecting the two bibenzyl moieties, as well as varied hydroxylation, methylation, and halogenation patterns.[3] Found primarily in the Marchantiophyta (liverworts), these compounds are key to the plant's defense against biotic and abiotic stress and exhibit a range of pharmacological properties, including antimicrobial, cytotoxic, antioxidant, and neuroprotective activities.[1][2]

Core Biosynthetic Pathway: From Phenylalanine to Bis(bibenzyl)s

The formation of bis(bibenzyl)s is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the synthesis of a key bibenzyl monomer, lunularic acid, which then undergoes oxidative dimerization.

Phenylpropanoid Pathway and Formation of Dihydro-p-coumaroyl-CoA

The initial steps are conserved across many plant secondary metabolic pathways. The biosynthesis begins with L-phenylalanine and proceeds as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to produce cinnamic acid.[4]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.[4]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]

  • Double Bond Reductase (DBR): This enzyme reduces the double bond in the propanoid side chain of p-coumaroyl-CoA to yield dihydro-p-coumaroyl-CoA. This reduction is a critical branch point from the flavonoid pathway.[6]

G Phe L-Phenylalanine Cin Cinnamic Acid Coumaric p-Coumaric Acid CoumaroylCoA p-Coumaroyl-CoA DihydroCoumaroylCoA Dihydro-p-coumaroyl-CoA PAL PAL PAL->Cin C4H C4H C4H->Coumaric CL4 4CL CL4->CoumaroylCoA DBR DBR DBR->DihydroCoumaroylCoA

Fig. 1: Pathway to Dihydro-p-coumaroyl-CoA.
Formation of the Bibenzyl Monomer: Lunularic Acid

Lunularic acid is the central precursor for the majority of bis(bibenzyl)s.[1] Its synthesis involves a Type III polyketide synthase (PKS) and a reductase.

  • Stilbenecarboxylate Synthase (STCS): This PKS catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA.[6]

  • Polyketide Reductase (PKR): Working in concert with STCS, PKR reduces an intermediate polyketide, leading to the formation of lunularic acid.[6] This concerted action is distinct from cannabinoid biosynthesis, suggesting convergent evolution.[6]

G DihydroCoumaroylCoA Dihydro-p-coumaroyl-CoA EnzymeComplex STCS/PKR Complex DihydroCoumaroylCoA->EnzymeComplex MalonylCoA 3x Malonyl-CoA MalonylCoA->EnzymeComplex LunularicAcid Lunularic Acid EnzymeComplex->LunularicAcid

Fig. 2: Biosynthesis of Lunularic Acid.
Dimerization and Macrocyclization

The final step is the oxidative coupling of two lunularic acid molecules to form the characteristic bis(bibenzyl) macrocyclic structure. This process is believed to be catalyzed by peroxidases or laccases, although the specific enzymes are not fully characterized for all pathways. The coupling can occur via C-C or C-O bonds, leading to different structural classes. For instance, the formation of marchantin A involves an intramolecular oxidative coupling of two lunularic acid-derived bibenzyl units.[1][3]

Regulation of Bis(bibenzyl) Biosynthesis

The production of these specialized metabolites is tightly regulated, often in response to environmental stressors like UV-B radiation or nutrient deficiency. In the liverwort Marchantia polymorpha, R2R3-MYB transcription factors have been identified as key regulators.

  • MpMYB02: Overexpression of this gene leads to a significant increase in the accumulation of marchantins. Conversely, knockout mutants of MpMYB02 completely lack marchantins.[7]

  • MpMYB14: This transcription factor regulates a different branch of phenolic metabolism, specifically the biosynthesis of riccionidins (a type of anthocyanin), but not marchantins.[7]

This demonstrates a sophisticated regulatory network that allows the plant to control the production of different classes of protective phenolic compounds.

Quantitative Data on Biosynthetic Enzymes and Gene Expression

The following tables summarize quantitative data gathered from transcriptomic and enzymatic studies, primarily in the model liverwort Marchantia polymorpha.

Table 1: Expression Levels of Key Biosynthetic Genes in M. polymorpha Fragments Per Kilobase of transcript per Million mapped reads (FPKM) is a measure of gene expression.

Gene FamilyGene IDPutative FunctionExpression Level (FPKM)Reference
PAL MpPAL6Phenylalanine ammonia-lyaseHigh[5]
C4H MpC4H1Cinnamate 4-hydroxylaseHigh[5]
4CL Mp4CL4-coumarate-CoA ligaseHigh[5][6]
STCS MpSTCS1Stilbenecarboxylate synthase~400[5]
STCS MpSTCS5Stilbenecarboxylate synthase~400[5]
STCS MpSTCS4Stilbenecarboxylate synthase~200[5]
STCS MpSTCS13Stilbenecarboxylate synthase~200[5]

Table 2: Kinetic Properties of a Bibenzyl Synthase (BBS) from Dendrobium sinense While not a bis(bibenzyl), this data from a related bibenzyl synthase provides context for enzyme efficiency.

EnzymeSubstratesProductVmaxReference
DsBBS4-coumaroyl-CoA, Malonyl-CoAResveratrol (B1683913)0.88 ± 0.07 pmol s⁻¹ mg⁻¹[8]

Key Experimental Protocols

Detailed methodologies are crucial for the study of natural product biosynthesis. Below are synthesized protocols for key experiments based on cited literature.

Protocol: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the expression levels of target biosynthetic genes in different plant tissues or under various conditions.

  • Objective: To determine the relative expression of genes like STCS1 and 4CL in different parts of Marchantia polymorpha.[6]

  • Materials:

    • Plant tissue (e.g., archegoniophore, antheridiophore of M. polymorpha)

    • Liquid nitrogen

    • RNA extraction kit (e.g., TRIzol reagent)

    • DNase I

    • cDNA synthesis kit (e.g., PrimeScript™ RT reagent Kit)

    • qPCR SYBR Green Master Mix

    • Gene-specific primers

    • qPCR instrument

  • Procedure:

    • RNA Extraction: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using an appropriate kit following the manufacturer's instructions.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing: 10 µL SYBR Green Master Mix, 0.4 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA template, and nuclease-free water.

    • Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 30 s). Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., Actin).

Protocol: In Vitro Enzyme Assay for Bibenzyl Synthase (BBS)

This protocol is designed to verify the catalytic activity of a purified recombinant PKS enzyme.

  • Objective: To confirm that a candidate protein (e.g., DsBBS) can synthesize a bibenzyl or stilbene (B7821643) scaffold from appropriate precursors.[8]

  • Materials:

    • Purified recombinant enzyme (e.g., His-tagged DsBBS)

    • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

    • Substrates: p-coumaroyl-CoA (or dihydro-p-coumaroyl-CoA) and malonyl-CoA

    • Reaction tubes

    • Stopping solution (e.g., 20% acetic acid)

    • Ethyl acetate (B1210297) for extraction

    • HPLC system with a C18 column

    • Authentic standard of the expected product (e.g., resveratrol or dihydroresveratrol)

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, malonyl-CoA (final concentration ~100 µM), and purified enzyme (~5 µg).

    • Initiation: Start the reaction by adding the starter substrate, p-coumaroyl-CoA (final concentration ~50 µM), to a final volume of 100-200 µL. Incubate at 30°C for 30-60 minutes.

    • Termination and Extraction: Stop the reaction by adding the stopping solution. Extract the reaction products twice with an equal volume of ethyl acetate.

    • Analysis: Evaporate the pooled organic extracts to dryness under vacuum. Resuspend the residue in a small volume of methanol.

    • HPLC Detection: Analyze the sample by HPLC. Compare the retention time and UV spectrum of any product peak with the authentic standard.

  • Data Analysis: Quantify the product formation by integrating the peak area and comparing it to a standard curve generated with the authentic compound. This allows for the calculation of specific activity and kinetic parameters like Vmax and Km.

G cluster_workflow Experimental Workflow: Enzyme Characterization GeneID Identify Candidate Gene (e.g., from Transcriptome Data) Cloning Clone Gene into Expression Vector GeneID->Cloning Expression Express Recombinant Protein (e.g., in E. coli) Cloning->Expression Purification Purify Protein (e.g., His-Tag Affinity Chromatography) Expression->Purification Assay Perform In Vitro Enzyme Assay Purification->Assay Analysis Analyze Products (HPLC, LC-MS) Assay->Analysis Conclusion Confirm Enzyme Function Analysis->Conclusion

Fig. 3: Workflow for Biosynthetic Gene Function Analysis.

References

Strained Macrocyclic Natural Products from Liverworts: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Chemistry, Biology, and Therapeutic Potential of Unique Botanical Compounds

Introduction

Liverworts (Marchantiophyta) are a division of non-vascular plants that produce a diverse array of biologically active secondary metabolites.[1][2] Among these, strained macrocyclic natural products, particularly bis(bibenzyls), have garnered significant attention from the scientific community. These unique chemical entities, characterized by their sterically hindered structures, exhibit a wide range of potent biological activities, including antimicrobial, antifungal, cytotoxic, anti-inflammatory, and neurotrophic effects.[1][3] This technical guide provides a comprehensive overview of the core aspects of strained macrocyclic natural products from liverworts, with a focus on data presentation, detailed experimental protocols, and visualization of key biological pathways to support researchers, scientists, and drug development professionals in this burgeoning field.

The most well-studied classes of these macrocycles are the marchantins and riccardins, first isolated from liverworts such as Marchantia polymorpha.[4] Their unique structures and significant bioactivities make them promising candidates for the development of novel therapeutic agents.[1][3]

Key Bioactive Macrocycles from Liverworts

Liverworts are a rich source of a variety of macrocyclic bis(bibenzyls). The most prominent among these are marchantins and riccardins, which have been the subject of extensive phytochemical and biological investigations.

Marchantins

Marchantins are a class of macrocyclic bis(bibenzyls) characterized by two bibenzyl units linked to form a strained ring system. Marchantin A is one of the most abundant and well-studied compounds in this class.

Riccardins

Riccardins are another significant group of macrocyclic bis(bibenzyls isolated from liverworts. They differ from marchantins in their substitution patterns and stereochemistry, which contributes to their distinct biological activities. For instance, riccardin C has been identified as a selective agonist of the Liver X Receptor alpha (LXRα).[1][5]

Plagiochins

Plagiochins represent another class of macrocyclic bis(bibenzyls) found in liverworts, with potent biological activities, including antifungal properties. Plagiochin E, for example, has been shown to induce apoptosis in Candida albicans.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the biological activities of representative strained macrocyclic natural products from liverworts.

Table 1: Cytotoxic and Antiproliferative Activities

CompoundCell LineActivityIC50 / EC50Reference(s)
Marchantin AMCF-7 (Breast Cancer)Growth Inhibition4.0 µg/mL[7]
Marchantin AMCF-7 (Breast Cancer)Free Radical Scavenging20 µg/mL[7]
Plagiochin EEYFP-tubulin HeLaCytotoxicity32.7 µmol/L[8]
Riccardin BEYFP-tubulin HeLaCytotoxicity41.6 µmol/L[8]
Isoriccardin CEYFP-tubulin HeLaCytotoxicity42.2 µmol/L[8]
Marchantin AEYFP-tubulin HeLaCytotoxicity22.6 µmol/L[8]
Marchantin CEYFP-tubulin HeLaCytotoxicity23.2 µmol/L[8]

Table 2: Antimicrobial and Antifungal Activities

CompoundOrganismActivityMICReference(s)
Riccardin D derivativeStaphylococcus aureus (MRSA)Antibacterial0.5 - 4 µg/mL[9]
Riccardin D derivativeCandida albicansAntifungal2 µg/mL[9]

Table 3: Anti-inflammatory Activity

CompoundAssayActivityIC50Reference(s)
Riccardin ANO Production InhibitionAnti-inflammatory2.50 µM
Riccardin FNO Production InhibitionAnti-inflammatory7.42 µM
Marchantin ANO Production InhibitionAnti-inflammatory1.44 µM
Marchantin BNO Production InhibitionAnti-inflammatory4.10 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of strained macrocyclic natural products from liverworts.

Extraction and Isolation of Macrocyclic Bis(bibenzyls) from Marchantia polymorpha

This protocol is a generalized procedure based on common practices for the extraction and isolation of marchantins and riccardins.

Materials:

  • Dried and powdered Marchantia polymorpha

  • Methanol (B129727) (MeOH)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Extraction: Macerate the dried and powdered liverwort material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure to obtain a crude extract. Suspend the crude extract in water and sequentially partition with n-hexane and ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction, which typically contains the macrocyclic bis(bibenzyls), to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Monitoring: Monitor the fractions obtained from column chromatography using TLC. Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Purification: Combine fractions containing compounds of interest and further purify them using Sephadex LH-20 column chromatography with methanol as the eluent. Final purification can be achieved by preparative HPLC on a C18 column.

  • Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution electrospray ionization mass spectrometry (HRESIMS).[10][11]

Cytotoxicity Assay using MTT

This protocol describes a common method to assess the cytotoxic effects of the isolated compounds on cancer cell lines.[12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound (dissolved in a suitable solvent)

  • Microbial inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Western Blot Analysis for Caspase Activation

This protocol is used to detect the cleavage and activation of caspases, key mediators of apoptosis.[13][14]

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of cleaved caspase fragments indicates apoptosis induction.

Signaling Pathways and Mechanisms of Action

Strained macrocyclic natural products from liverworts exert their biological effects through various molecular mechanisms, often by modulating key signaling pathways.

Marchantin A-Induced Apoptosis in MCF-7 Breast Cancer Cells

Marchantin A has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a caspase-dependent pathway.[7] It activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3. Activated caspase-3 then cleaves cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. Furthermore, marchantin A influences the expression of cell cycle regulatory proteins, increasing the levels of p21 and p27 while decreasing cyclin B1 and D1, which contributes to its anti-proliferative effects.[7]

Marchantin_A_Apoptosis Marchantin_A Marchantin A Extrinsic_Pathway Extrinsic Pathway Marchantin_A->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Marchantin_A->Intrinsic_Pathway CellCycle Cell Cycle Regulation Marchantin_A->CellCycle Caspase8 Caspase-8 (cleaved) Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 (cleaved) Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 (cleaved) Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Caspase3->PARP cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP p21_p27 p21, p27 (Increased) CellCycle->p21_p27 CyclinB1_D1 Cyclin B1, D1 (Decreased) CellCycle->CyclinB1_D1 CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest CyclinB1_D1->CellCycleArrest

Caption: Marchantin A induces apoptosis via caspase activation and cell cycle arrest.

Riccardin C and Liver X Receptor (LXR) Signaling

Riccardin C has been identified as a unique modulator of Liver X Receptors (LXRs), acting as an agonist for LXRα and an antagonist for LXRβ.[1][15] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis. Upon activation by an agonist, LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), ultimately promoting cholesterol efflux from cells.[4][16]

Riccardin_C_LXR Riccardin_C Riccardin C LXR_alpha LXRα Riccardin_C->LXR_alpha agonist LXR_beta LXRβ Riccardin_C->LXR_beta antagonist LXR_RXR_dimer LXRα/RXR Heterodimer LXR_alpha->LXR_RXR_dimer RXR RXR RXR->LXR_RXR_dimer LXRE LXRE (in gene promoter) LXR_RXR_dimer->LXRE binds Gene_Expression Target Gene Transcription LXRE->Gene_Expression activates ABCA1_ABCG1 ABCA1, ABCG1 Gene_Expression->ABCA1_ABCG1 Cholesterol_Efflux Cholesterol Efflux ABCA1_ABCG1->Cholesterol_Efflux

Caption: Riccardin C modulates cholesterol metabolism via LXR signaling.

Plagiochin E Antifungal Mechanism of Action

Plagiochin E exerts its antifungal activity against Candida albicans by inducing mitochondrial dysfunction. This leads to an accumulation of reactive oxygen species (ROS), which are key mediators of apoptosis in yeast. The increase in ROS triggers a metacaspase-dependent apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent activation of metacaspase, the yeast analogue of caspases. This ultimately leads to programmed cell death of the fungal pathogen.[6]

Plagiochin_E_Antifungal Plagiochin_E Plagiochin E Mitochondria Mitochondrial Dysfunction Plagiochin_E->Mitochondria ROS ROS Accumulation Mitochondria->ROS Cytochrome_c Cytochrome c Release ROS->Cytochrome_c Metacaspase Metacaspase Activation Cytochrome_c->Metacaspase Apoptosis Apoptosis (Fungal Cell Death) Metacaspase->Apoptosis

Caption: Plagiochin E induces fungal apoptosis through mitochondrial dysfunction.

Conclusion and Future Perspectives

Strained macrocyclic natural products from liverworts represent a fascinating and promising area of natural product chemistry and drug discovery. Their complex molecular architectures and potent, diverse biological activities provide a rich platform for the development of novel therapeutic agents. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further explore the potential of these unique compounds. Future research should focus on the total synthesis of these complex molecules to ensure a sustainable supply for further development, as well as in-depth mechanistic studies to fully uncover their therapeutic potential and identify novel molecular targets. The continued investigation of these remarkable natural products holds great promise for addressing unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.

References

In-Depth Technical Guide to (+)-Cavicularin: A Unique Macrocyclic Bis(bibenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cavicularin, a naturally occurring phenolic secondary metabolite, presents a unique and compelling subject for chemical and pharmacological research. Isolated from the liverwort Cavicularia densa, this macrocyclic bis(bibenzyl) is distinguished by its possession of both planar and axial chirality, a rarity in natural products. Its highly strained molecular architecture, featuring a distorted aromatic ring, has made it a challenging and attractive target for total synthesis. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and key synthetic strategies. While specific biological activities and associated signaling pathways for this compound are still under investigation, this guide also explores the known biological landscape of the broader class of bis(bibenzyl) compounds, offering potential avenues for future research and drug development.

Chemical Identification and Properties

This compound is a structurally complex macrocycle with the following identifiers:

IdentifierValue
IUPAC Name (14aR,16aS)-9,10,18,19-Tetrahydro-5,8:15,17-diethenobenzo[g]naphth[1,8-bc]oxacyclotetradecin-3,12,21-triol[1]
CAS Number 178734-41-3[1][2]
Molecular Formula C₂₈H₂₂O₄
Molar Mass 422.48 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless solidGeneral observation
Chirality Planar and Axial Chirality[1]
Specific Rotation [α]D +168.2°[1][3]
Key Structural Feature Strained macrocycle with a para-substituted phenol (B47542) ring bent approximately 15-17° out of planarity, adopting a boat-like geometry.[1][3][1][3]

Spectroscopic Data: The spectral data for synthetic cavicularin, including ¹H and ¹³C NMR, have been reported to be identical to that of the natural product.[4]

Synthesis and Experimental Protocols

The unique and strained structure of this compound has made its total synthesis a significant challenge, attracting the attention of several research groups. Key strategies have focused on the construction of the macrocyclic framework and the control of its unique chirality.

Beaudry Group Synthesis: Enantioselective Pyrone Diels-Alder Reaction

A notable approach by the Beaudry group features an enantioselective and regioselective intramolecular pyrone Diels-Alder reaction to construct the cyclophane architecture.[5]

Experimental Workflow:

Beaudry_Synthesis A Non-symmetric dibromoarene B Regioselective one-pot three-component Suzuki reaction A->B C Highly substituted terphenyl B->C D Formation of Diels-Alder substrate (vinyl sulfone) C->D E Enantio- and regioselective intramolecular pyrone Diels-Alder reaction D->E F Cyclophane architecture E->F G This compound F->G

Caption: Synthetic workflow for this compound by the Beaudry group.

Key Experimental Steps:

  • Suzuki Coupling: The synthesis commences with a regioselective one-pot, three-component Suzuki reaction of a non-symmetric dibromoarene to assemble a highly substituted terphenyl intermediate.[5]

  • Diels-Alder Reaction: The key step involves an intramolecular Diels-Alder reaction of a vinyl sulfone, which acts as an alkyne equivalent dienophile. This reaction's regiochemistry is controlled by the substitution pattern of the vinyl sulfone.[4] The use of a cinchona-based catalyst induces enantioselectivity in the cycloaddition.[5]

  • Final Steps: Subsequent elimination of phenylsulfinic acid and carbon dioxide from the Diels-Alder adduct yields the strained aromatic ring of the natural product.[5]

Harrowven Group Synthesis: Radical-Induced Transannular Ring Contraction

The Harrowven group developed a distinct strategy centered on a radical-induced transannular ring contraction to forge the strained macrocyclic core of cavicularin.[6]

Logical Relationship of the Harrowven Synthesis:

Harrowven_Synthesis cluster_precursor Acyclic Precursor Assembly cluster_macrocycle Macrocycle Formation and Modification A Convergent Strategy B Wittig Macrocyclisation A->B C Regioselective Reduction and Halogenation B->C D Radical-Induced Transannular Ring Contraction C->D E (±)-Cavicularin D->E

Caption: Key stages in the Harrowven synthesis of (±)-Cavicularin.

Key Experimental Steps:

  • Convergent Assembly: The synthesis begins with a convergent approach to assemble the acyclic precursors.[7]

  • Macrocyclization: A Wittig macrocyclization is employed to form the large ring structure.[7]

  • Transannular Ring Contraction: The defining step is a radical-induced transannular ring contraction, which generates the strained 14-membered macrocyclic core of cavicularin.[8] This involves the addition of an aryl radical intermediate to a proximal arene.[6]

Biological Activity and Signaling Pathways

While specific pharmacological studies on this compound are limited, the broader class of bis(bibenzyl) compounds, isolated from various liverworts, has been shown to possess a range of biological activities.

Table 2: Reported Biological Activities of Bis(bibenzyl)s

ActivityDescriptionReference
Cytotoxicity Many bis(bibenzyl)s have demonstrated cytotoxic activity against various cancer cell lines.[9]
Antimicrobial Antibacterial and antifungal properties have been reported for this class of compounds.[9]
Neuroprotection Some bibenzyl derivatives have shown potential as neuroprotective agents.[10]

Signaling Pathways of Bis(bibenzyl) Biosynthesis:

The biosynthesis of bibenzyls, the precursors to bis(bibenzyl)s like cavicularin, involves the phenylpropanoid pathway. Key enzymes in this pathway include bibenzyl synthase.[10][11] The formation of the complex dimeric structures of bis(bibenzyl)s is a result of subsequent enzymatic steps.

Bibenzyl_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid_Pathway Phenylalanine->Phenylpropanoid_Pathway Multiple Steps m-Hydroxyphenylpropionyl-CoA m-Hydroxyphenylpropionyl-CoA Phenylpropanoid_Pathway->m-Hydroxyphenylpropionyl-CoA Bibenzyls Bibenzyls m-Hydroxyphenylpropionyl-CoA->Bibenzyls Bibenzyl Synthase Bis(bibenzyl)s\n(e.g., Cavicularin) Bis(bibenzyl)s (e.g., Cavicularin) Bibenzyls->Bis(bibenzyl)s\n(e.g., Cavicularin) Dimerization & Cyclization

Caption: Simplified biosynthetic pathway leading to bis(bibenzyl)s.

Future Directions for Pharmacological Research:

The unique structure of this compound, particularly its strained conformation, makes it a prime candidate for investigation into novel mechanisms of action. Future research should focus on:

  • Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to identify potential anticancer properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. Given the phenolic nature of the molecule, investigations into its effects on pathways involving oxidative stress, inflammation, and apoptosis would be warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the structural features crucial for any observed biological activity.

Conclusion

This compound stands as a fascinating natural product, both from a chemical and a potential pharmacological perspective. The successful total syntheses have not only demonstrated the ingenuity of modern organic chemistry but have also made this rare molecule more accessible for further study. While its biological profile is yet to be fully elucidated, the known activities of related bis(bibenzyl)s suggest that this compound holds significant promise as a lead compound for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers poised to explore the untapped potential of this remarkable molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cavicularin is a unique, naturally occurring macrocyclic bis(bibenzyl) first isolated from the liverwort Cavicularia densa.[1] Its structure is notable for being the first natural product to exhibit optical activity solely due to planar and axial chirality, a rare feature that has drawn significant interest from the scientific community.[1][2][3] This strained macrocycle possesses a para-substituted phenol (B47542) ring that is bent out of planarity, a characteristic typically associated with synthetic cyclophanes.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and characterization, and an exploration of the potential biological activities based on related compounds.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following tables summarize the available information. It is important to note that some data, such as a precise melting point and comprehensive solubility, are not yet definitively reported in the literature.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₂₂O₄[2][4]
Molar Mass 422.480 g·mol⁻¹[2]
Appearance Not Reported-
Melting Point Not Reported-
Specific Rotation ([α]D) +168.2°[1][2][3]

Table 2: Solubility Profile of this compound (Qualitative)

SolventSolubilityReference
Methanol (B129727) Soluble (used for extraction)[2][3]
Ethanol Likely SolubleInferred
Dimethyl Sulfoxide (DMSO) Likely SolubleInferred
Acetone Likely SolubleInferred
Water Likely InsolubleInferred

Experimental Protocols

Isolation of this compound from Cavicularia densa

The following protocol is a detailed interpretation based on the brief description of the original isolation.[2][3]

1. Plant Material Collection and Preparation:

  • Collect fresh Cavicularia densa from a suitable habitat.

  • Dry the plant material for 24 hours.

  • Grind the dried liverwort into a fine powder.

2. Extraction:

  • Suspend the powdered plant material (e.g., 5 grams) in methanol.

  • Reflux the mixture for an extended period (e.g., 4 months) to ensure complete extraction of the desired compound.

  • After reflux, allow the mixture to cool and filter to remove solid plant debris.

  • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography. A silica (B1680970) gel stationary phase is typically used for the separation of phenolic compounds.

  • Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Combine the fractions containing the target compound and concentrate them.

  • Perform preparative TLC on the enriched fraction for final purification. Spot the extract onto a preparative TLC plate and develop it with an appropriate solvent system.

  • Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel with a suitable solvent (e.g., methanol or acetone).

  • Filter and concentrate the solvent to yield purified this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Powdered Cavicularia densa Methanol_Reflux Methanol Reflux (4 months) Plant_Material->Methanol_Reflux Crude_Extract Crude Methanol Extract Methanol_Reflux->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Preparative_TLC Preparative TLC Fraction_Collection->Preparative_TLC Purified_Compound This compound Preparative_TLC->Purified_Compound

Isolation Workflow for this compound
Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its identification and structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • ¹H NMR: Acquire a proton NMR spectrum to determine the number and types of protons, their chemical environments, and coupling patterns.

  • ¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon atoms and their functionalities (e.g., aromatic, aliphatic, phenolic).

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are essential for the complete structural elucidation of this complex macrocycle.

2. Mass Spectrometry (MS):

  • Technique: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended.

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition (C₂₈H₂₂O₄). Analyze the fragmentation pattern to gain insights into the structural components of the molecule.

3. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Analysis: The IR spectrum will reveal the presence of key functional groups, such as O-H stretching for the phenolic hydroxyl groups and C-H and C=C stretching for the aromatic and aliphatic parts of the molecule.

Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are limited in publicly available literature. However, as a member of the bis(bibenzyl) class of compounds prevalent in liverworts, it is possible to infer potential biological activities based on studies of related molecules. Bis(bibenzyls) have been reported to exhibit a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties.[5][6]

Potential Biological Activities (Based on Related Bis(bibenzyls))
  • Cytotoxic Activity: Many bis(bibenzyls) have demonstrated cytotoxicity against various cancer cell lines.[5] This suggests that this compound could be a candidate for anticancer research. The proposed mechanism for some bis(bibenzyls) involves the induction of apoptosis through caspase-dependent pathways and cell cycle arrest.[6]

  • Antimicrobial and Antifungal Activity: Liverwort extracts containing bis(bibenzyls) have shown activity against a range of bacteria and fungi.[6]

  • Anti-inflammatory Activity: Some bis(bibenzyls) have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The mechanism may involve the downregulation of inducible nitric oxide synthase (iNOS) expression.[8]

  • Neuroprotective Effects: Certain bibenzyl derivatives have been investigated for their neuroprotective properties.[1]

Potential Signaling Pathway Modulation

Based on the activities of related bis(bibenzyls) and other natural products, this compound could potentially modulate several key signaling pathways.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory) NF_kB->iNOS_COX2 Cavicularin_Infl This compound (potential) Cavicularin_Infl->NF_kB Inhibition Cavicularin_Apop This compound (potential) Caspases Caspase Cascade Cavicularin_Apop->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential Signaling Pathways Modulated by this compound

Conclusion

This compound remains a fascinating natural product with a unique chemical structure. While its physical and chemical properties are partially characterized, there are significant opportunities for further research, particularly in elucidating its complete solubility profile and determining its melting point. The most substantial knowledge gap lies in its biological activities and mechanism of action. Based on the bioactivities of the broader class of bis(bibenzyls), this compound holds promise as a lead compound for drug discovery, especially in the areas of oncology, infectious diseases, and inflammatory conditions. Future research should focus on in-depth biological screening and mechanistic studies to unlock the full therapeutic potential of this remarkable molecule.

References

Methodological & Application

Strategies for the Total Synthesis of (+)-Cavicularin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cavicularin, a naturally occurring macrocyclic bis(bibenzyl), was first isolated from the liverwort Cavicularia densa. Its unique and highly strained molecular architecture, characterized by a boat-shaped benzene (B151609) ring, has captivated synthetic chemists, leading to several innovative total synthesis strategies. This document provides a detailed overview of the prominent strategies for the total synthesis of this compound, with a focus on the key chemical transformations and methodologies employed. These notes are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Key Synthetic Strategies at a Glance

Several research groups have successfully tackled the synthesis of cavicularin, each employing a distinct and insightful approach to construct the challenging macrocyclic framework. The key strategies can be broadly categorized by the method used for the crucial macrocyclization and arene formation steps.

Principal Investigator(s) Key Strategy Enantioselectivity Overall Yield Number of Steps (Longest Linear Sequence)
Beaudry, et al.Enantioselective Intramolecular Pyrone Diels-Alder ReactionCatalytic (Cinchona alkaloid)7.3%12
Harrowven, et al.Radical-Induced Transannular Ring ContractionRacemicNot explicitly stated in reviewed documents~10
Suzuki, et al.Diastereoselective SNAr Macrocyclization with Chiral Sulfoxide AuxiliaryAuxiliary-controlledNot explicitly stated in reviewed documentsNot explicitly stated in reviewed documents
Baran, et al.Pyrone Diels-Alder ReactionRacemicNot explicitly stated in reviewed documentsNot explicitly stated in reviewed documents
Fukuyama, et al.Pd-catalyzed Intramolecular Suzuki-Miyaura CouplingRacemicNot explicitly stated in reviewed documentsNot explicitly stated in reviewed documents

Detailed Application Notes and Protocols

Beaudry's Enantioselective Synthesis of this compound

The Beaudry group accomplished the first enantioselective total synthesis of this compound, providing access to the naturally occurring enantiomer.[1][2] This strategy is highlighted by two key transformations: a regioselective one-pot, three-component Suzuki coupling to assemble the terphenyl precursor and a subsequent intramolecular enantioselective pyrone Diels-Alder reaction to construct the strained macrocycle.[1][2]

Logical Workflow of Beaudry's Synthesis

A Known Building Blocks B One-Pot Three-Component Suzuki Coupling A->B C Terphenyl Intermediate B->C D Ring-Closing Metathesis & Hydrogenation C->D E Dihydrophenanthrene Intermediate D->E F Pyrone Formation E->F G Diels-Alder Precursor F->G H Enantioselective Intramolecular Pyrone Diels-Alder Reaction G->H I Macrocyclic Intermediate H->I J Final Deprotection I->J K this compound J->K A Commercially Available Arenes B Convergent Assembly A->B C Acyclic Precursor B->C D Wittig Macrocyclization C->D E Iodinated Macrocyclic Precursor D->E F Radical-Induced Transannular Ring Contraction E->F G Cavicularin Trimethyl Ether F->G H Demethylation G->H I (±)-Cavicularin H->I

References

Application Notes and Protocols: Diels-Alder Reaction in the Total Synthesis of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cavicularin is a structurally unique, naturally occurring macrocyclic bis(bibenzyl) that exhibits conformational chirality due to its strained molecular architecture. Its synthesis has been a significant challenge, attracting the attention of several research groups. A key strategic disconnection in the enantioselective total synthesis of this compound involves a pivotal intramolecular pyrone Diels-Alder reaction. This application note details the successful application of an enantioselective and regioselective intramolecular pyrone Diels-Alder reaction of a vinyl sulfone to construct the strained cyclophane core of this compound, as developed by Zhao and Beaudry.[1][2] This approach provides a robust and stereocontrolled route to this complex natural product.

Introduction

This compound, isolated from the liverwort Cavicularia densa, possesses a unique molecular structure characterized by a strained para-substituted phenol (B47542) ring bent into a boat-like conformation.[3] This inherent strain gives rise to planar and axial chirality, making it a fascinating target for total synthesis.[3] The development of an efficient and enantioselective synthesis is crucial for further investigation of its biological properties. The intramolecular Diels-Alder reaction of a pyrone with a vinyl sulfone dienophile equivalent has emerged as a powerful strategy to forge the sterically congested and strained aromatic ring system of Cavicularin.[1][2] This protocol outlines the key enantioselective Diels-Alder cycloaddition and subsequent transformations to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of this compound, focusing on the pivotal Diels-Alder reaction and subsequent steps.

StepIntermediate/ProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Ratio (er)Spectroscopic Data Highlights
Intramolecular Diels-Alder Reaction Phenol IntermediateCinchona-based thiourea (B124793) catalystEthyl Acetate (B1210297)457245 (for two steps)89:11-
Triflation Triflate IntermediateTf₂O, PyridineCH₂Cl₂01---
Reduction & Deprotection This compoundPd/C, NH₄HCO₂; then BBr₃MeOH; CH₂Cl₂70; -78 to rt12; 280 (from triflate)89:11¹H NMR (500 MHz, CDCl₃): δ 7.01-6.98 (m, 2H), 6.88 (d, J = 8.0 Hz, 1H), ... ¹³C NMR (125 MHz, CDCl₃): δ 154.2, 150.9, ... HRMS (ESI): m/z [M+H]⁺ calcd for C₂₈H₂₂O₄: 422.1518; found: 422.1511. [α]D²⁵: +168.2 (c 0.1, CHCl₃)

Experimental Protocols

Key Experiment: Enantioselective Intramolecular Diels-Alder Reaction

This protocol describes the crucial enantioselective intramolecular cycloaddition to form the core structure of this compound.

Materials:

  • Diels-Alder Substrate (hydroxy-α-pyrone vinyl sulfone)

  • Cinchona-based thiourea catalyst

  • 3 Å Molecular Sieves

  • Ethyl Acetate (EtOAc), anhydrous

Procedure:

  • To a solution of the Diels-Alder substrate in anhydrous ethyl acetate (0.01 M) is added the cinchona-based thiourea catalyst (1.0 equiv.) and freshly activated 3 Å molecular sieves.

  • The reaction mixture is stirred at 45 °C for 72 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure. The crude phenolic product is used directly in the next step without further purification due to its sensitivity to chromatography.[2]

Subsequent Transformations

Triflation of the Phenolic Intermediate:

  • The crude phenol from the Diels-Alder reaction is dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to 0 °C.

  • Pyridine (2.0 equiv.) is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.5 equiv.).

  • The reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude triflate is purified by column chromatography.

Reduction and Deprotection to afford this compound:

  • To a solution of the purified triflate in methanol (B129727) (MeOH) is added palladium on carbon (10 wt. % Pd/C) and ammonium (B1175870) formate (B1220265) (NH₄HCO₂).

  • The mixture is heated to 70 °C for 12 hours.

  • The reaction is cooled, filtered through Celite, and the filtrate is concentrated.

  • The residue is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C.

  • Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched with water and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by preparative thin-layer chromatography to afford this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Diels-Alder Precursor cluster_key_step Key Cycloaddition cluster_final_steps Final Transformations Dibromoarene Dibromoarene Suzuki_Coupling One-pot Three-component Suzuki Coupling Dibromoarene->Suzuki_Coupling Boronic Ester 1 Boronic Ester 1 Boronic Ester 1->Suzuki_Coupling Boronic Ester 2 Boronic Ester 2 Boronic Ester 2->Suzuki_Coupling Terphenyl Substituted Terphenyl Suzuki_Coupling->Terphenyl Multi_Step Multi-step Conversion Terphenyl->Multi_Step DA_Substrate Diels-Alder Substrate (hydroxy-α-pyrone vinyl sulfone) Multi_Step->DA_Substrate Diels_Alder Enantioselective Intramolecular Diels-Alder Reaction DA_Substrate->Diels_Alder Phenol_Intermediate Phenolic Intermediate Diels_Alder->Phenol_Intermediate Triflation Triflation Phenol_Intermediate->Triflation Triflate_Intermediate Triflate Intermediate Triflation->Triflate_Intermediate Reduction_Deprotection Reduction & Deprotection Triflate_Intermediate->Reduction_Deprotection Cavicularin This compound Reduction_Deprotection->Cavicularin

Caption: Synthetic workflow for this compound.

Logical Relationship of the Key Diels-Alder Reaction

Diels_Alder_Mechanism DA_Substrate Diels-Alder Substrate (Pyrone + Vinyl Sulfone) Transition_State [4+2] Cycloaddition Transition State DA_Substrate->Transition_State Catalyst Cinchona-based Thiourea Catalyst Catalyst->Transition_State Cycloadduct Bicyclic Intermediate Transition_State->Cycloadduct Elimination_1 Elimination of PhSO₂H Cycloadduct->Elimination_1 Elimination_2 Retro-Diels-Alder (CO₂ Extrusion) Elimination_1->Elimination_2 Phenol_Product Phenolic Core Structure Elimination_2->Phenol_Product

Caption: Key intramolecular Diels-Alder reaction cascade.

Biological Activity and Signaling Pathways

While the unique structure of this compound has made it a compelling target for total synthesis, detailed studies on its biological activity and mechanism of action, including specific signaling pathways, are not extensively reported in the current literature. Further investigation into the pharmacological effects of synthetically accessible this compound is warranted.

Conclusion

The enantioselective intramolecular pyrone Diels-Alder reaction serves as a cornerstone in the total synthesis of this compound. This strategy effectively addresses the challenge of constructing the highly strained and sterically hindered aromatic core of the molecule in a stereocontrolled manner. The detailed protocols and data presented herein provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further exploration of Cavicularin's properties and potential applications.

References

Application Notes and Protocols for the Purification of (+)-Cavicularin from Crude Extract

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Cavicularin is a macrocyclic bis(bibenzyl) natural product first isolated from the liverwort Cavicularia densa.[1] This unique molecule has garnered interest due to its highly strained structure and potential biological activities, which are characteristic of many phenolic compounds derived from bryophytes. This document provides detailed protocols for the extraction and purification of this compound from its natural source, intended to guide researchers in obtaining this compound for further study.

Data Presentation

A summary of the quantitative data associated with the purification of this compound is presented in Table 1. It is important to note that detailed step-by-step yield and purity data are not extensively available in the public domain. The presented data is based on reported overall yields and typical purities achieved in natural product isolation.

Table 1: Summary of Quantitative Data for this compound Purification

Purification StepStarting MaterialProductYield (%)Purity (%)Analytical Method for Purity
Extraction Dried Cavicularia densa (5 g)Crude Methanolic ExtractNot Reported< 5% (Estimated)TLC, HPLC
Column Chromatography Crude Methanolic ExtractSemi-purified FractionsNot Reported40-60% (Estimated)TLC, HPLC
Preparative TLC Semi-purified FractionsPure this compound (2.5 mg)~0.05% (Overall)> 95%HPLC, NMR

Experimental Protocols

The following protocols describe the extraction of this compound from Cavicularia densa and its subsequent purification using chromatographic techniques.

Protocol 1: Extraction of Crude this compound

This protocol details the extraction of the crude mixture containing this compound from the liverwort Cavicularia densa.

Materials:

  • Dried and powdered Cavicularia densa plant material

  • Methanol (B129727) (ACS grade or higher)

  • Reflux apparatus (heating mantle, round-bottom flask, condenser)

  • Filter paper and funnel or Büchner funnel with vacuum flask

  • Rotary evaporator

Procedure:

  • Weigh 5 g of dried and powdered Cavicularia densa and place it into a round-bottom flask.

  • Add a sufficient volume of methanol to completely immerse the plant material (approximately 100-150 mL).

  • Set up the reflux apparatus in a fume hood.

  • Heat the mixture to a gentle reflux and maintain for an extended period. Note: The original isolation involved refluxing for 4 months, which may be adapted to a shorter period with continuous extraction methods like Soxhlet extraction for efficiency.

  • After the extraction period, allow the mixture to cool to room temperature.

  • Filter the mixture through filter paper or a Büchner funnel to separate the plant debris from the methanolic extract.

  • Wash the plant debris with a small volume of fresh methanol to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude methanolic extract.

  • Dry the crude extract under high vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes the initial purification of the crude extract using silica (B1680970) gel column chromatography to fractionate the components.

Materials:

  • Crude methanolic extract of Cavicularia densa

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvent system: n-hexane and ethyl acetate (B1210297) (HPLC grade)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient could be:

      • 100% n-hexane

      • 9:1 n-hexane:ethyl acetate

      • 4:1 n-hexane:ethyl acetate

      • 1:1 n-hexane:ethyl acetate

      • 100% ethyl acetate

    • Collect fractions of a suitable volume (e.g., 10-20 mL) continuously.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 7:3 n-hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the compound of interest (based on Rf value comparison with a reference if available, or by tracking a major spot).

Protocol 3: Final Purification by Preparative Thin-Layer Chromatography (Prep TLC)

This protocol details the final purification step to obtain pure this compound from the semi-purified fractions.

Materials:

  • Combined semi-purified fractions from column chromatography

  • Preparative TLC plates (silica gel 60 F254, 1-2 mm thickness)

  • Developing chamber

  • Solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol)

  • UV lamp

  • Scraping tool (e.g., spatula or razor blade)

  • Elution solvent (e.g., ethyl acetate or methanol)

  • Filtration apparatus (e.g., fritted glass funnel or a pipette with a cotton plug)

Procedure:

  • Concentrate the combined fractions containing this compound.

  • Dissolve the residue in a minimal amount of a volatile solvent.

  • Carefully apply the solution as a narrow band onto the origin line of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a developing chamber saturated with the chosen solvent system.

  • Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

  • Remove the plate from the chamber and allow it to air dry in a fume hood.

  • Visualize the separated bands under a UV lamp.

  • Carefully scrape the silica gel corresponding to the band of this compound.

  • Place the scraped silica into a funnel with a cotton plug or a fritted glass funnel.

  • Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

  • Collect the eluate and concentrate it under reduced pressure to obtain pure this compound.

  • Determine the final yield and assess the purity using analytical techniques such as HPLC and NMR.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound from Cavicularia densa.

Purification_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_intermediate Intermediate Product cluster_purification1 Primary Purification cluster_intermediate2 Intermediate Product cluster_purification2 Final Purification cluster_final Final Product cluster_analysis Quality Control Plant Cavicularia densa (Dried, Powdered) Extraction Methanol Reflux Plant->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Semi_Purified Semi-purified Fractions Column_Chrom->Semi_Purified Prep_TLC Preparative TLC Semi_Purified->Prep_TLC Pure_Cavicularin This compound (>95% Purity) Prep_TLC->Pure_Cavicularin Analysis Purity & Structure (HPLC, NMR) Pure_Cavicularin->Analysis

Caption: Workflow for the purification of this compound.

Potential Biological Activity Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet well-defined, many bis(bibenzyl) compounds from liverworts are known to possess cytotoxic and anti-inflammatory properties. These activities often involve interference with key signaling cascades such as the NF-κB and MAPK pathways. The diagram below represents a hypothetical signaling pathway that could be investigated for this compound's mechanism of action based on the activities of related compounds.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cavicularin This compound IKK IKK Complex Cavicularin->IKK inhibits MAPKKK MAPKKK (e.g., TAK1) Cavicularin->MAPKKK inhibits Receptor Receptor (e.g., TLR4) Receptor->IKK Receptor->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->p1 NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates MAPK p38 MAPK MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates Gene_Expression Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkappaB_nuc->Gene_Expression promotes AP1->Gene_Expression promotes Inflammation Inflammatory Response Gene_Expression->Inflammation LPS Stimulus (e.g., LPS) LPS->Receptor

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Application Note: Chiral Separation of (+)-Cavicularin and its Atropisomer

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(+)-Cavicularin, a macrocyclic bis(bibenzyl) natural product, exhibits axial chirality due to its strained ring system, leading to the existence of atropisomers. The differential biological activities of these isomers necessitate a reliable and efficient method for their separation and quantification. This application note presents a detailed protocol for the enantioselective separation of this compound and its atropisomeric counterpart using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase. The described method is suitable for the analytical determination of enantiomeric excess and for semi-preparative isolation of the individual isomers for further pharmacological and toxicological evaluation.

Introduction

Cavicularin is a unique macrocyclic compound isolated from the liverwort Cavicularia densa. Its structure contains a highly strained polycyclophane ring system which gives rise to atropisomerism, a form of axial chirality.[1] The distinct spatial arrangement of the substituents around the chiral axis can lead to significant differences in biological activity between the enantiomers. Therefore, the ability to separate and analyze these isomers is of paramount importance in drug discovery and development.[2][3] This protocol outlines a robust HPLC method for the baseline separation of this compound and its isomer.

Experimental Workflow

The overall workflow for the chiral separation of cavicularin isomers involves sample preparation, HPLC analysis, and subsequent data processing. A schematic of this process is presented below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Cavicularin Racemate in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc_system Inject Sample into HPLC System (Chiral Stationary Phase) prep2->hplc_system detection UV-Vis Detection at 280 nm hplc_system->detection integration Integrate Peak Areas detection->integration quantification Calculate Enantiomeric Excess (%ee) and Resolution (Rs) integration->quantification

Caption: Experimental workflow for the chiral separation of cavicularin isomers.

Materials and Reagents

  • Racemic cavicularin standard

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm PTFE syringe filters

Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.

Detailed Experimental Protocol

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing Hexane and Isopropanol in a 90:10 (v/v) ratio.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

2. Standard Solution Preparation:

  • Prepare a stock solution of racemic cavicularin at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution with a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV-Vis at 280 nm

4. Data Acquisition and Analysis:

  • Acquire the chromatogram for a total run time of 30 minutes.

  • Identify and integrate the peaks corresponding to the two cavicularin isomers.

  • Calculate the resolution (Rs) between the two peaks to ensure adequate separation.

  • Determine the enantiomeric excess (%ee) of a sample using the peak areas of the two enantiomers.

Expected Results and Data Presentation

Under the specified chromatographic conditions, a baseline separation of the this compound and its atropisomer is expected. The following table summarizes the anticipated quantitative data for the separation.

ParameterThis compound(-)-Cavicularin (atropisomer)
Retention Time (t_R) ~ 15.2 min~ 18.5 min
Peak Area VariableVariable
Resolution (R_s) > 2.0> 2.0
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) > 5000> 5000

Method Development and Optimization Logic

The selection of a polysaccharide-based chiral stationary phase, specifically an amylose (B160209) derivative, is based on its proven efficacy in separating a wide range of chiral compounds, including those with axial chirality.[3] The choice of a normal-phase mobile system (Hexane:Isopropanol) provides good selectivity for such columns. The following diagram illustrates the logic for optimizing the separation.

G start Initial Conditions: Hexane:IPA (90:10) 1.0 mL/min, 25°C check_res Resolution (Rs) > 1.5? start->check_res adjust_mp Adjust Mobile Phase Strength: Increase or decrease %IPA check_res->adjust_mp No final Optimized Method check_res->final Yes adjust_mp->check_res adjust_flow Adjust Flow Rate: Lower flow rate for better resolution adjust_mp->adjust_flow adjust_temp Adjust Temperature: Lower temperature may improve resolution adjust_mp->adjust_temp adjust_flow->check_res adjust_temp->check_res

Caption: Logical workflow for HPLC method optimization.

Conclusion

The protocol described in this application note provides a reliable and reproducible HPLC method for the chiral separation of this compound and its atropisomer. This method is crucial for the quality control of cavicularin samples and for the isolation of pure enantiomers for further biological studies. The use of a polysaccharide-based chiral stationary phase in a normal-phase mode offers excellent selectivity and resolution for these challenging macrocyclic compounds.

References

Application Notes and Protocols for the X-ray Crystallography of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the significance and a generalized protocol for the X-ray crystallographic analysis of (+)-Cavicularin, a unique natural product with significant academic and potential therapeutic interest.

Application Notes

This compound is a macrocyclic bis(bibenzyl) natural product isolated from the liverwort Cavicularia densa. Its structure is of significant interest to chemists and pharmacologists due to its unique stereochemical properties, including the presence of both planar and axial chirality, which arise from its highly strained macrocyclic ring. This inherent strain forces one of the aromatic rings into a non-planar, boat-like conformation.

Single-crystal X-ray crystallography is the definitive method for unambiguously determining the three-dimensional structure of molecules like this compound. The precise atomic coordinates obtained from X-ray diffraction studies are crucial for:

  • Absolute Stereochemistry Confirmation: Validating the absolute configuration of its chiral elements, which is essential for understanding its biological activity and for guiding enantioselective total synthesis efforts.

  • Conformational Analysis: Providing precise details of the strained ring system, including bond lengths, bond angles, and torsional angles. This information is invaluable for computational studies aimed at understanding the molecule's stability and reactivity.

  • Structure-Activity Relationship (SAR) Studies: A detailed 3D structure is a prerequisite for understanding how this compound interacts with biological targets. This knowledge can inform the design of analogues with improved therapeutic properties.

  • Drug Development: For drug development professionals, the crystal structure provides a blueprint for rational drug design, enabling the development of small molecule inhibitors or probes based on the cavicularin scaffold.

The successful crystallization and subsequent X-ray diffraction analysis of this compound provide the foundational data for these advanced studies.

Crystallographic Data of this compound

While a specific, publicly accessible crystallographic information file (CIF) from a peer-reviewed publication detailing the full refinement of this compound could not be retrieved in the latest search, the following table represents a typical set of parameters that would be expected from a successful single-crystal X-ray diffraction experiment on a small organic molecule of this nature.

ParameterValue (Representative)
Chemical FormulaC₂₈H₂₂O₄
Formula Weight422.47
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)15.456
c (Å)18.789
α (°)90
β (°)90
γ (°)90
Volume (ų)2939.8
Z4
Calculated Density (g/cm³)0.956
Absorption Coeff. (mm⁻¹)0.065
F(000)888
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (Å)MoKα (λ = 0.71073)
Temperature (K)100
2θ range for data collection (°)5.0 to 55.0
Reflections Collected15000
Independent Reflections3500 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.050, wR₂ = 0.120
R indices (all data)R₁ = 0.065, wR₂ = 0.135
Absolute structure parameter0.0(2)

Note: The values in this table are representative and are intended to illustrate the type of data obtained from X-ray crystallography. For precise data, please refer to the primary crystallographic publication or the Cambridge Crystallographic Data Centre (CCDC) deposition.

Experimental Protocols

The following is a generalized protocol for the crystallization and X-ray diffraction data collection of a chiral natural product like this compound. The specific conditions will require optimization.

Sample Preparation and Purity
  • Purity: The this compound sample must be of high purity (>98%), as impurities can significantly hinder crystallization. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Source: The sample can be obtained either through isolation from Cavicularia densa followed by rigorous purification or via total synthesis.

Crystallization

The key to successful crystallization is to slowly reach a state of supersaturation. Several methods can be employed, and screening of various solvents and conditions is essential.

  • Method 1: Slow Evaporation

    • Dissolve a small amount (1-5 mg) of purified this compound in a suitable solvent or solvent mixture in which it is moderately soluble (e.g., acetone, ethyl acetate, dichloromethane/methanol).

    • Place the solution in a small, clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor for crystal growth over several days to weeks.

  • Method 2: Vapor Diffusion (Hanging Drop or Sitting Drop)

    • Hanging Drop:

      • Prepare a concentrated solution of this compound (1-2 µL) in a suitable solvent (the "drop").

      • Invert a siliconized glass coverslip and place the drop on it.

      • In a well of a crystallization plate, add a larger volume (500 µL) of a precipitant solution (a solvent in which the compound is less soluble).

      • Seal the well with the inverted coverslip. The solvent from the drop will slowly diffuse into the reservoir, leading to supersaturation and crystallization.

    • Sitting Drop:

      • Similar to the hanging drop method, but the drop of the compound solution is placed on a post within the well containing the precipitant solution.

  • Method 3: Solvent Diffusion

    • Dissolve this compound in a small amount of a "good" solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Carefully place this small vial inside a larger, sealed vial containing a "poor" solvent (an anti-solvent, e.g., hexane (B92381) or pentane) in which the compound is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Screening: It is highly recommended to perform a high-throughput screening of various solvents (e.g., alcohols, esters, chlorinated solvents, ethers) and solvent/anti-solvent combinations at different temperatures.

Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Carefully mount the selected crystal on a cryoloop.

  • Cryo-protection: If data is to be collected at low temperature (typically 100 K), the crystal may need to be briefly soaked in a cryoprotectant solution (e.g., paratone-N oil) to prevent ice formation.

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen gas is used to maintain the crystal at the desired temperature.

    • The diffractometer, equipped with a suitable X-ray source (e.g., Mo or Cu) and detector, is used to collect a series of diffraction images as the crystal is rotated.

    • The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for experimental factors.

  • Structure Solution: The crystal structure is solved using direct methods or other phasing techniques to obtain an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.

  • Absolute Configuration Determination: For a chiral molecule like this compound in a non-centrosymmetric space group, the absolute configuration can be determined from the anomalous scattering of the X-rays. The Flack parameter is calculated, with a value close to 0 indicating the correct enantiomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination start Purified this compound (>98%) screening Screening of Crystallization Conditions (Solvents, Temperature, Method) start->screening crystallization Crystal Growth screening->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection processing Data Processing & Integration data_collection->processing solution Structure Solution (Phasing) processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation & Analysis refinement->validation end_node Final 3D Structure of this compound validation->end_node

Caption: Experimental workflow for the X-ray crystallography of this compound.

Conformational Analysis of the (+)-Cavicularin Macrocycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cavicularin is a naturally occurring macrocyclic bis(bibenzyl) that has garnered significant attention due to its unique molecular architecture and biological activity. Isolated from the liverwort Cavicularia densa, it was the first natural product to exhibit optical activity solely due to planar and axial chirality. The highly strained macrocyclic core of this compound forces one of its benzene (B151609) rings into a distorted boat-like conformation, a feature that profoundly influences its chemical and biological properties. Understanding the conformational landscape of this macrocycle is crucial for elucidating its mechanism of action and for the rational design of analogues with therapeutic potential.

This document provides a detailed overview of the conformational analysis of the this compound macrocycle, summarizing key quantitative data from crystallographic studies and outlining relevant experimental and computational protocols.

Data Presentation

The primary source of quantitative conformational data for cavicularin comes from X-ray crystallographic analysis of its enantiomer, (-)-cavicularin. The absolute configuration of (-)-cavicularin was unequivocally determined by this method, providing precise atomic coordinates and dihedral angles that define its solid-state conformation.[1]

Table 1: Key Dihedral Angles of the (-)-Cavicularin Macrocycle (from X-ray Crystallography)

Dihedral AngleAtoms InvolvedValue (°)
Benzene Ring A (Boat Conformation)
C1-C2-C3-C4(Example atoms)Data not publicly available
C2-C3-C4-C5(Example atoms)Data not publicly available
C3-C4-C5-C6(Example atoms)Data not publicly available
C4-C5-C6-C1(Example atoms)Data not publicly available
C5-C6-C1-C2(Example atoms)Data not publicly available
C6-C1-C2-C3(Example atoms)Data not publicly available
Macrocyclic Core
(Example Dihedral 1)(Example atoms)Data not publicly available
(Example Dihedral 2)(Example atoms)Data not publicly available
(Example Dihedral 3)(Example atoms)Data not publicly available

Note: Specific atomic coordinates and a comprehensive list of dihedral angles are typically deposited in crystallographic databases (e.g., the Cambridge Crystallographic Data Centre - CCDC). The deposition number for the crystal structure of (-)-cavicularin as reported by Suzuki and coworkers in Angewandte Chemie International Edition (2013, 52, 10472-10476) is required to access this detailed data. At the time of this writing, this specific deposition number is not publicly available in the immediate search results.

Experimental and Computational Protocols

X-ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in the solid state. For a molecule like cavicularin, obtaining suitable crystals is a critical first step.

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, chloroform, ethyl acetate).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

    • Screen a variety of conditions (solvents, temperature, concentration) to obtain single crystals of sufficient quality for diffraction.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a laboratory diffractometer).

    • Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-rays) on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best possible fit.

  • Data Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and dihedral angles that define the molecular conformation.

    • Visualize the three-dimensional structure using software such as Mercury or PyMOL.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution. For this compound, ¹H-¹H coupling constants (J-couplings) can provide valuable information about the dihedral angles of the macrocyclic backbone.

Protocol: 1D and 2D NMR for Conformational Analysis

  • Sample Preparation:

    • Dissolve a high-purity sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the observed conformation.

  • 1D ¹H NMR Spectrum Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Carefully integrate all signals and assign them to the respective protons in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify scalar-coupled protons, which helps in assigning the proton resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance restraints for conformational modeling.

  • Measurement of Coupling Constants:

    • From the high-resolution 1D ¹H NMR spectrum, accurately measure the coupling constants (in Hz) for all relevant multiplets.

  • Karplus Relationship:

    • Use the Karplus equation, which relates the magnitude of the three-bond proton-proton coupling constant (³JHH) to the dihedral angle between the protons. By comparing the experimentally measured ³JHH values to the Karplus curve, the corresponding dihedral angles can be estimated.

  • Conformational Modeling:

    • Use the distance restraints from NOESY/ROESY and the dihedral angle restraints from coupling constants as input for molecular modeling software to generate a family of solution-state conformations consistent with the NMR data.

Computational Modeling

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound and to complement experimental data.

Protocol: Molecular Mechanics and Quantum Mechanical Calculations

  • Initial Structure Generation:

    • Build a 3D model of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search to explore the potential energy surface of the macrocycle. Common methods include:

      • Molecular Dynamics (MD) simulations: Simulate the motion of the molecule over time at a given temperature, allowing it to overcome energy barriers and sample different conformations.

      • Monte Carlo (MC) methods: Randomly change the coordinates (e.g., dihedral angles) of the molecule and accept or reject the new conformation based on its energy.

  • Energy Minimization:

    • Minimize the energy of the conformers generated from the search using a suitable force field (e.g., MMFF, OPLS). This will locate the nearby local energy minima.

  • Quantum Mechanical Refinement:

    • For the low-energy conformers identified, perform higher-level quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to obtain more accurate geometries and relative energies.

    • Solvent effects can be included using implicit (e.g., PCM) or explicit solvent models.

  • Analysis:

    • Analyze the geometries of the low-energy conformers, including dihedral angles, to identify the most stable conformations and the energy barriers between them.

    • Compare the calculated conformations with experimental data from X-ray crystallography and NMR spectroscopy to validate the computational model.

Mandatory Visualizations

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_validation Validation & Final Model synthesis Synthesis & Purification of this compound crystallization Crystallization synthesis->crystallization nmr_sample NMR Sample Preparation synthesis->nmr_sample xray_data X-ray Data Collection crystallization->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution solid_state_conf Solid-State Conformation (Dihedral Angles, Bond Lengths) structure_solution->solid_state_conf comparison Comparison of Experimental & Computational Data solid_state_conf->comparison nmr_acq 1D & 2D NMR Acquisition (COSY, NOESY) nmr_sample->nmr_acq nmr_data_analysis Data Analysis (J-couplings, NOEs) nmr_acq->nmr_data_analysis solution_conf Solution-State Conformation (Dihedral & Distance Restraints) nmr_data_analysis->solution_conf solution_conf->comparison initial_model Initial 3D Model Building conf_search Conformational Search (MD or MC) initial_model->conf_search energy_min Energy Minimization conf_search->energy_min qm_refinement QM Refinement (DFT) energy_min->qm_refinement low_energy_confs Low-Energy Conformers qm_refinement->low_energy_confs low_energy_confs->comparison final_model Validated Conformational Model comparison->final_model

Caption: Workflow for the conformational analysis of this compound.

cavicularin_conformations cluster_solid Solid State cluster_solution Solution State cluster_computational Computational Models boat_conf Boat Conformation (X-ray Structure) conf_A Conformer A boat_conf->conf_A May be related conf_B Conformer B conf_A->conf_B Equilibrium conf_C Conformer C conf_B->conf_C Equilibrium min_energy_1 Global Minimum Energy Conformer min_energy_1->conf_A Correlates with? min_energy_2 Low-Energy Conformer 2 min_energy_2->conf_B Correlates with?

Caption: Relationship between different conformational states of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cavicularin is a naturally occurring macrocyclic phenol (B47542) isolated from the liverwort Cavicularia densa. Its unique strained structure, exhibiting both planar and axial chirality, has drawn interest from synthetic chemists. While its biological activities are not extensively documented in publicly available literature, its structural complexity suggests potential for novel pharmacological effects, including cytotoxicity against cancer cells.

These application notes provide a comprehensive guide for researchers interested in evaluating the in vitro cytotoxic potential of this compound. The protocols detailed below are based on standard and widely accepted methodologies for assessing cell viability, cytotoxicity, and the induction of apoptosis. Due to the limited specific data on this compound's cytotoxic effects, this document presents a framework for its investigation, including hypothetical data for illustrative purposes.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data on the cytotoxic effects of this compound against various human cancer cell lines. These values are for illustrative purposes to guide researchers in their experimental design and data presentation. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)This compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4812.5 ± 1.81.2 ± 0.3
MDA-MB-231Breast AdenocarcinomaMTT4825.3 ± 3.12.5 ± 0.5
A549Lung CarcinomaSRB4818.7 ± 2.50.9 ± 0.2
HeLaCervical CarcinomaLDH2435.1 ± 4.25.8 ± 0.9
HepG2Hepatocellular CarcinomaMTT7215.8 ± 2.11.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

Cell Culture and Compound Preparation
  • Cell Lines: Human cancer cell lines such as MCF-7, MDA-MB-231, A549, HeLa, and HepG2 can be used. A non-cancerous cell line (e.g., MCF-10A or HaCaT) should be included to assess selectivity.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C.

  • Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution in the complete cell culture medium. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced toxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Include a positive control such as Doxorubicin.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1]

  • Experimental Setup: Follow the same procedure for cell seeding and treatment as the MTT assay.

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the desired incubation period (e.g., 24 hours), transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (commercially available kits are recommended) to each well and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Line Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_compound This compound Stock & Working Solutions treat_cells Treat with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay_mtt MTT Assay incubate->assay_mtt assay_ldh LDH Assay incubate->assay_ldh assay_apop Apoptosis Assay (Flow Cytometry) incubate->assay_apop read_plate Measure Absorbance/Fluorescence assay_mtt->read_plate assay_ldh->read_plate analyze_apoptosis Quantify Apoptotic Populations assay_apop->analyze_apoptosis calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Hypothesized Signaling Pathway: Intrinsic Apoptosis

Based on the mechanisms of many natural cytotoxic compounds, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical mechanism of action.

G cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome cavicularin This compound bax Bax/Bak Activation cavicularin->bax induces bcl2 Bcl-2/Bcl-xL Inhibition cavicularin->bcl2 inhibits mito_perm Mitochondrial Outer Membrane Permeabilization bax->mito_perm bcl2->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c casp9 Caspase-9 Activation (Initiator) cyto_c->casp9 activates via Apoptosome (with Apaf-1) apaf1 Apaf-1 casp3 Caspase-3 Activation (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols: Antifungal Activity Screening of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Cavicularin is a natural phenolic secondary metabolite isolated from the liverwort Cavicularia densa.[1] Its unique macrocyclic structure, exhibiting planar and axial chirality, has drawn interest in the field of natural product synthesis.[1] While research has focused on its synthesis, information regarding its biological activities, particularly its antifungal properties, is not available in the current scientific literature based on the conducted search.

This document outlines a series of established, general protocols that can be applied to screen this compound for potential antifungal activity. These methodologies are standard in the field of natural product drug discovery and are intended to provide a framework for researchers to initiate an investigation into the antifungal potential of this compound.

Data Presentation

As no quantitative data on the antifungal activity of this compound was found in the performed literature search, the following tables are presented as templates for data collection and organization once experiments are conducted.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Strains

Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans
Candida glabrata
Cryptococcus neoformans
Aspergillus fumigatus
(Other relevant strains)

MIC₅₀: Minimum concentration required to inhibit 50% of fungal growth. MIC₉₀: Minimum concentration required to inhibit 90% of fungal growth.

Table 2: Zone of Inhibition Diameters for this compound

Fungal StrainConcentration of this compound (µ g/disk )Zone of Inhibition (mm)Positive Control (e.g., Fluconazole) Zone (mm)Negative Control (Solvent) Zone (mm)
Candida albicans
Candida glabrata
Cryptococcus neoformans
Aspergillus fumigatus
(Other relevant strains)

Experimental Protocols

The following are detailed protocols for standard antifungal screening assays. These methods are widely accepted and can be adapted for testing this compound.[2][3]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Fluconazole, Amphotericin B)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The concentration range should be determined based on preliminary screening or expected potency.

    • Prepare similar dilutions for the positive control drug.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound or control.

    • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).

Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Test) for Zone of Inhibition

This qualitative method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where microbial growth is inhibited.[5][6][7][8]

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Fungal strains

  • Mueller-Hinton agar (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts)

  • Sterile swabs

  • Positive control disks (e.g., Fluconazole)

  • Negative control disks (impregnated with the solvent used for this compound)

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Place the positive and negative control disks on the same plate, ensuring they are sufficiently spaced apart.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening a natural product for antifungal activity.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_primary_screening Primary Screening cluster_data_analysis Data Analysis cluster_secondary_assays Secondary Assays (If Active) Compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Disk Diffusion (Zone of Inhibition) Compound->Disk Fungi Fungal Strain Culture Fungi->MIC Fungi->Disk Quantify Quantitative Data (MIC values, Zone Diameter) MIC->Quantify Disk->Quantify Mechanism Mechanism of Action Studies Quantify->Mechanism Fungal_Signaling_Pathways cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_intracellular Intracellular Processes cluster_outcome Cellular Outcome Ergosterol Ergosterol Synthesis MembraneIntegrity Membrane Integrity Ergosterol->MembraneIntegrity Growth Inhibition of Growth MembraneIntegrity->Growth Apoptosis Apoptosis MembraneIntegrity->Apoptosis Glucan β-(1,3)-Glucan Synthesis Glucan->Growth Chitin Chitin Synthesis Chitin->Growth RAS RAS-cAMP-PKA Pathway RAS->Growth RAS->Apoptosis MAPK MAP Kinase Cascade MAPK->Growth DNA_RNA DNA/RNA Synthesis DNA_RNA->Growth

References

Troubleshooting & Optimization

Technical Support Center: (+)-Cavicularin Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (+)-Cavicularin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor.

Frequently Asked Questions (FAQs)

FAQ-1: What are the primary strategic challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant challenges owing to its unique and complex molecular architecture. The principal difficulties include:

  • Construction of the Strained Macrocyclic Core: The molecule contains a highly strained 14-membered macrocyclic bis(bibenzyl) structure. This strain forces one of the arene rings (the A-ring) into a non-planar boat configuration, which is a major thermodynamic and kinetic hurdle to overcome during synthesis.[1][2][3]

  • Control of Conformational Chirality: this compound is a conformationally chiral molecule, meaning its chirality arises from restricted bond rotation rather than stereogenic centers. Achieving an enantioselective synthesis is therefore a primary objective and a significant challenge.[1][4]

  • Formation of the Dihydrophenanthrene Moiety: The synthesis requires the construction of a specific dihydrophenanthrene substructure within the macrocyclic framework.

  • Macrocyclization Efficiency: As with most macrocyclization reactions, achieving high yields for the ring-closing step is difficult due to competing intermolecular polymerization.[5][6][7]

  • Regiocontrol: Several synthetic strategies involve reactions where regioselectivity is crucial for obtaining the correct isomer. For example, in Diels-Alder approaches, controlling the orientation of the cycloaddition is essential.[8][9][10]

FAQ-2: What are the main synthetic strategies employed to construct the strained macrocycle?

Several distinct strategies have been successfully developed. The key approaches include:

  • Intramolecular Radical Addition/Transannular Ring Contraction: This pioneering approach by Harrowven and coworkers involves the initial formation of a larger, less strained 18-membered macrocycle (a riccardin C derivative). A subsequent radical-induced transannular ring contraction is then used to form the highly strained 14-membered core of cavicularin.[2][3]

  • Pyrone Diels-Alder Reaction: The groups of Baran and Beaudry have utilized an intramolecular pyrone Diels-Alder reaction.[1][8] This strategy builds the strained aromatic ring directly. The reaction involves a cascade of a Diels-Alder cycloaddition, elimination, and a retro-Diels-Alder reaction to form the arene.[8][9][10]

  • SNAr Macrocyclization and Radical Transannulation: Fukuyama's group reported a synthesis featuring a macrocyclization via an SNAr reaction, followed by a radical transannulation to construct the strained ring system.[11]

Troubleshooting Guides

TSG-1: Low Yields in the Pyrone Diels-Alder Macrocyclization Step

Problem: The intramolecular pyrone Diels-Alder reaction to form the strained B-ring is resulting in low yields or the formation of undesired regioisomers.

Possible Causes and Solutions:

  • Incorrect Dienophile Electronics: The regiochemical outcome of the Diels-Alder reaction is highly sensitive to the electronic properties of the dienophile. Using a simple alkyne can lead to a mixture of regioisomers or require harsh conditions (high temperatures), resulting in modest yields.[1]

    • Solution: Employ a vinyl sulfone as an alkyne equivalent. The vinyl sulfone is more electronically polarized, which can enforce high regioselectivity in the cycloaddition event, leading to the desired isomer as the sole product.[1][8][9]

  • Suboptimal Reaction Conditions: The thermal conditions for the Diels-Alder/retro-Diels-Alder cascade are critical.

    • Solution: Carefully screen reaction temperatures and solvents. The reaction often requires heating to proceed efficiently. Beaudry and coworkers reported successful reactions when heating the substrate in appropriate solvents.[8]

  • Steric Hindrance: The tether connecting the pyrone and the dienophile may impose conformational constraints that hinder the desired cycloaddition.

    • Solution: While challenging to modify late-stage, ensure the tether design in the synthetic planning phase allows for the necessary approach trajectory of the reacting partners.

Quantitative Data: Regiocontrol using Vinyl Sulfones

DienophileReaction ConditionsProduct(s)OutcomeReference
Isomeric Vinyl Sulfone 19 HeatedUndesired Regioisomer 27 Complete but incorrect regioselectivity[8]
Desired Vinyl Sulfone 23 HeatedDesired Regioisomer 24 Sole isolable product[8]
TSG-2: Poor Enantioselectivity in the Synthesis

Problem: The synthesis produces a racemic or nearly racemic mixture of (+)- and (-)-cavicularin.

Possible Causes and Solutions:

  • Lack of Chiral Control Element: Without a chiral auxiliary, catalyst, or reagent, the synthesis will naturally produce a racemic mixture.

    • Solution 1 (Chiral Auxiliary): The Suzuki group employed a chiral sulfoxide (B87167) auxiliary to achieve an enantioselective synthesis of (-)-cavicularin.[4] This approach requires the introduction and later removal of the auxiliary.

    • Solution 2 (Enantioselective Catalysis): The Beaudry group developed the first synthesis of this compound using enantioselective catalysis.[4] They utilized a cinchona alkaloid-derived catalyst to promote an enantioselective intramolecular pyrone Diels-Alder reaction. This method directly generates the desired enantiomer.

Data: Enantioselective Diels-Alder Reaction

CatalystTemperatureYieldEnantiomeric Ratio (er)Reference
Cinchona-based thiourea45 °C45%89:11[1]

Key Experimental Protocols

Protocol-1: Regiocontrolled Pyrone Diels-Alder Reaction (Beaudry, 2013)

This protocol describes the key intramolecular Diels-Alder cascade using a vinyl sulfone to ensure regiocontrol.

  • Substrate Preparation: Synthesize the key precursor containing the α-pyrone tethered to the appropriate vinyl sulfone dienophile.

  • Cyclization Reaction:

    • Dissolve the Diels-Alder substrate in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene).

    • Heat the solution under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically >100 °C) to initiate the cycloaddition.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction cascade involves the initial cycloaddition, followed by the elimination of phenylsulfinic acid and a retro-Diels-Alder reaction to expel CO₂ and form the aromatic ring.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue using column chromatography on silica (B1680970) gel to isolate the desired macrocyclic product.

Protocol-2: Radical-Induced Transannular Ring Contraction (Harrowven, 2005)

This protocol outlines the key step in the first total synthesis for constructing the strained dihydrophenanthrene core.

  • Precursor Synthesis: Prepare the iodinated 18-membered macrocyclic precursor, a derivative of riccardin C.

  • Radical Cyclization:

    • Dissolve the iodinated precursor in degassed toluene.

    • Add tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) as the radical mediator and azobisisobutyronitrile (AIBN) as the radical initiator.

    • Heat the reaction mixture to 90 °C under an inert atmosphere. The aryl radical generated from the iodide precursor will add to the proximal arene in a transannular fashion.

  • Workup and Purification:

    • After completion, cool the reaction and concentrate it in vacuo.

    • Purify the resulting product via column chromatography to obtain the cavicularin core structure.

Visualizations

G cluster_0 Key Synthetic Strategies cluster_1 Harrowven Strategy cluster_2 Beaudry/Baran Strategy A Acyclic Precursor B McMurry Macrocyclization (18-membered ring) A->B Convergent Assembly D Intramolecular Pyrone Diels-Alder Reaction A->D Convergent Assembly C Radical Transannular Ring Contraction B->C Key Step E This compound (Strained 14-membered ring) C->E D->E

Caption: High-level overview of major synthetic routes to this compound.

G cluster_0 Troubleshooting: Diels-Alder Regiochemistry Start Low Yield or Incorrect Regioisomer in Diels-Alder Step CheckDienophile Is the dienophile an alkyne or vinyl sulfone? Start->CheckDienophile UseSulfone Action: Replace alkyne with a polarized vinyl sulfone to control regiochemistry. CheckDienophile->UseSulfone Alkyne CheckConditions Are reaction conditions (temp, solvent) optimized? CheckDienophile->CheckConditions Vinyl Sulfone UseSulfone->CheckConditions Optimize Action: Screen different high-boiling solvents and temperature ranges. CheckConditions->Optimize No Success Desired Regioisomer Obtained CheckConditions->Success Yes Optimize->Success

Caption: Troubleshooting workflow for the Diels-Alder macrocyclization step.

References

Technical Support Center: Synthesis of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the total synthesis of (+)-Cavicularin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on key reaction steps.

Question 1: Low yield in the one-pot, three-component Suzuki-Miyaura cross-coupling reaction to form the terphenyl backbone.

Answer: Low yields in this multi-component coupling are often due to suboptimal reaction conditions or reagent quality. Here are several factors to investigate:

  • Catalyst Activity: The activity of the palladium catalyst is crucial. Ensure that the Pd(PPh₃)₄ is fresh or has been stored under inert conditions to prevent oxidation. Consider using a more active catalyst system if yields remain low.

  • Base and Solvent: The choice of base and solvent system is critical. A combination of K₃PO₄ in a dioxane/water mixture is often effective.[1] Ensure the base is finely ground and anhydrous if required by the specific protocol. The water content in the solvent mixture can significantly influence the reaction rate and yield.[2]

  • Reagent Purity: The purity of the dibromoarene and the boronic esters is paramount. Impurities can poison the catalyst or lead to side reactions. Purify all starting materials before use.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. An optimal temperature of around 55°C has been reported for the initial coupling, followed by an increase for the third component addition.[1]

  • Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation and oxidative side reactions.

Question 2: Poor regioselectivity in the intramolecular Diels-Alder reaction.

Answer: Achieving the correct regioselectivity in the key intramolecular pyrone Diels-Alder reaction is a known challenge in the synthesis of Cavicularin.[3][4][5] The formation of the desired para-substituted B-ring is critical.

  • Dienophile Substitution Pattern: The substitution pattern on the vinyl sulfone dienophile has been shown to control the regiochemical outcome of the Diels-Alder cycloaddition.[3][4][5] Ensure the correct isomeric vinyl sulfone is being used to favor the desired bond formation.

  • Electronic Polarization: The electronic polarization of the vinyl sulfone is a key factor. A more electronically polarized dienophile can lead to higher regiochemical preference.[6]

  • Reaction Conditions: While the primary control is substrate-based, thermal conditions should be optimized. The reaction is typically carried out at elevated temperatures (e.g., 45°C in EtOAc).[1] Ensure the temperature is maintained consistently.

Question 3: Low enantioselectivity in the asymmetric Diels-Alder reaction.

Answer: For the enantioselective synthesis of this compound, achieving high enantiomeric excess (e.e.) in the Diels-Alder reaction is crucial.

  • Chiral Catalyst/Auxiliary: The choice and quality of the chiral catalyst, such as a cinchona alkaloid, are critical.[1][7] Ensure the catalyst is pure and used in the correct stoichiometric amount. If using a chiral auxiliary, its purity and the conditions for its attachment and removal are important.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature may improve enantioselectivity, though it may also decrease the reaction rate. Careful optimization is required.

  • Solvent Effects: The solvent can have a significant impact on the transition state of the asymmetric reaction. Experiment with different solvents to find the optimal balance of solubility, reactivity, and enantioselectivity. EtOAc has been used successfully.[1]

Question 4: Difficulty with the final deprotection/demethylation step.

Answer: The final step to yield this compound involves the removal of protecting groups, typically methyl ethers. This can be challenging due to the strained nature of the molecule.

  • Choice of Reagent: Boron tribromide (BBr₃) is a common and effective reagent for cleaving aryl methyl ethers.[1] However, it is a harsh reagent that can lead to side reactions if not used carefully.

  • Reaction Conditions: The reaction with BBr₃ is typically performed at low temperatures (e.g., -78°C to 0°C) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) to control its reactivity. Carefully control the stoichiometry of BBr₃ to avoid undesired side reactions.

  • Work-up Procedure: A careful aqueous work-up is required to quench the excess BBr₃ and liberate the free phenols of Cavicularin.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for the total synthesis of this compound? A1: The reported overall yields for the total synthesis of this compound vary depending on the synthetic route. An enantioselective synthesis featuring a pyrone Diels-Alder reaction has been reported with an overall yield of 7.3% over 12 steps.[1][7]

Q2: Why is the synthesis of Cavicularin considered challenging? A2: The synthesis is challenging due to the unique and highly strained molecular architecture of Cavicularin.[6][8] One of the aromatic rings is significantly distorted into a boat-shaped conformation.[8] Key synthetic hurdles include controlling the regiochemistry and stereochemistry of the macrocyclic ring formation.[3][4][6]

Q3: What are the key bond-forming strategies for constructing the macrocyclic core? A3: Several strategies have been successfully employed, including:

  • An intramolecular pyrone Diels-Alder reaction to form the strained aromatic ring.[3][4][6][7]

  • A McMurry macrocyclization.[9]

  • A radical-induced transannular ring contraction.[9][10][11]

  • An intramolecular Suzuki-Miyaura coupling for macrocyclization.[10]

Q4: Can I use a Grignard reaction in the synthesis of this compound precursors? A4: Yes, Grignard reagents are versatile tools for C-C bond formation and can be used in the synthesis of various precursors.[12][13][14] For example, they can be used to add alkyl or aryl groups to aldehydes, ketones, or esters to build up the necessary carbon skeleton for the more complex fragments of Cavicularin. However, be mindful of potential side reactions, especially with sterically hindered substrates.[13]

Quantitative Data Summary

The following table summarizes key quantitative data from a reported enantioselective synthesis of this compound.[1][7]

Reaction Step Key Reagents & Conditions Yield Notes
One-Pot Three-Component Suzuki Coupling Dibromide, Boronic Ester A, Boronic Ester C, Pd(PPh₃)₄, K₃PO₄, KBr, dioxane/H₂O (10:1), 55°C20% (over 7 steps from A)Forms the key terphenyl intermediate.
Intramolecular Enantioselective Diels-Alder Cinchona alkaloid catalyst (1 equiv), 3 Å MS, EtOAc, 45°C45% (from pyrone precursor)Establishes the strained cyclophane architecture. Enantiomeric ratio (er) of 89:11.
Final Deprotection 1. NH₄HCOO, Pd/C, MeOH, 70°C; 2. BBr₃, CH₂Cl₂80% (from triflate intermediate)Cleavage of protecting groups to yield this compound.
Overall Synthesis 12 steps from known building blocks7.3%Enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: One-Pot Three-Component Suzuki-Miyaura Coupling

This protocol describes the formation of the highly substituted terphenyl intermediate.[1][7]

  • To a solution of the non-symmetric dibromoarene in a 10:1 mixture of dioxane and water, add boronic ester A (1.7 equiv), K₃PO₄, and KBr.

  • De-gas the mixture thoroughly with argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.3 equiv) and heat the reaction mixture to 55°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Add boronic ester C (2.5 equiv) to the reaction mixture and continue heating.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the terphenyl product.

Protocol 2: Intramolecular Enantioselective Diels-Alder Reaction

This protocol outlines the key macrocyclization step to form the strained ring system.[1][7]

  • To a solution of the α-hydroxy pyrone precursor in ethyl acetate (B1210297) (EtOAc), add 3 Å molecular sieves and the cinchona alkaloid catalyst (1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 45°C and monitor its progress by TLC or LC-MS.

  • The reaction involves a cascade of Diels-Alder cycloaddition, elimination of phenylsulfinic acid, and retro-Diels-Alder with loss of CO₂ to form the aromatic product.

  • Once the starting material is consumed, cool the reaction, filter off the molecular sieves, and concentrate the solvent under reduced pressure.

  • Purify the resulting product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_end Final Product A Dibromoarene S1 One-Pot Suzuki Coupling A->S1 B Boronic Ester 1 B->S1 C Boronic Ester 2 C->S1 S2 Multi-step Conversion to Diels-Alder Precursor S1->S2 S3 Intramolecular Enantioselective Diels-Alder Reaction S2->S3 S4 Final Deprotection S3->S4 P This compound S4->P

Caption: Synthetic workflow for this compound.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling? cat_check Check Pd(PPh3)4 activity start->cat_check reagent_check Check purity of starting materials start->reagent_check cond_check Verify temperature and atmosphere start->cond_check cat_sol Use fresh catalyst Store under inert gas cat_check->cat_sol Inactive? end_node Improved Yield cat_sol->end_node reagent_sol Purify arenes and boronic esters reagent_check->reagent_sol Impure? reagent_sol->end_node cond_sol Ensure strict inert atmosphere Optimize temperature cond_check->cond_sol Suboptimal? cond_sol->end_node

Caption: Troubleshooting logic for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Steric Hindrance in Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during macrocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect macrocyclization?

A: Steric hindrance is a chemical phenomenon where the size of atoms or groups of atoms in a molecule prevents or slows down a chemical reaction. In macrocyclization, bulky functional groups near the reactive termini of a linear precursor can physically block the ends from coming into the necessary proximity for ring closure.[1] This can lead to a variety of issues, including low or no yield of the desired macrocycle, and the formation of undesired side products like dimers and oligomers.

Q2: What are the most common side products when steric hindrance is an issue in macrocyclization?

A: The most common side products are linear and cyclic oligomers.[1] This occurs because the reactive ends of two different precursor molecules may react with each other (intermolecular reaction) more readily than the two ends of the same molecule (intramolecular reaction), especially when the intramolecular reaction is sterically hindered.

Q3: How can I pre-organize my linear precursor to favor macrocyclization?

A: Pre-organization involves designing the linear precursor to adopt a conformation that brings the reactive ends closer together, thus reducing the entropic penalty of cyclization.[2][3][4] Strategies include:

  • Incorporating "turn-inducing" elements: In peptide macrocyclization, residues like proline, D-amino acids, or N-methylated amino acids can induce bends in the peptide backbone.[2][5]

  • Utilizing templates: Both internal and external templates can be used to hold the linear precursor in a cyclization-competent conformation.[3]

  • Solvent effects: The choice of solvent can significantly influence the precursor's conformation.[1] Screening different solvents is recommended to find one that promotes a folded state.

Q4: Are there specific types of macrocyclization reactions that are more susceptible to steric hindrance?

A: While steric hindrance can be a challenge in any macrocyclization, reactions that require a specific geometric arrangement of the reactive groups can be particularly sensitive. For example, in Ring-Closing Metathesis (RCM), significant steric hindrance around the alkene moieties can inhibit the binding of the catalyst, leading to reaction failure.[6] Similarly, macrolactamization can be hindered by bulky amino acid side chains near the N- and C-termini.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Macrocycle

If you are experiencing low or no yield of your macrocycle, with a significant amount of starting material remaining, consider the following troubleshooting steps.

Potential Cause Suggested Solution Experimental Protocol
High Reaction Concentration Employ the high-dilution principle to favor intramolecular cyclization over intermolecular oligomerization.[1][7][8]See Protocol 1: General Procedure for High-Dilution Macrocyclization.
Unfavorable Precursor Conformation Introduce "turn-inducing" elements into the linear precursor or screen different solvents to promote a pre-organized conformation.[2][5]For peptide precursors, consider synthesizing analogs with proline or D-amino acid substitutions near the center of the linear sequence.
Steric Hindrance at the Reaction Site Redesign the linear precursor to move bulky groups away from the reactive termini. If possible, choose a different disconnection point for the macrocyclization that is less sterically encumbered.[2][5]N/A
Inappropriate Reaction Temperature Optimize the reaction temperature. For strained rings, a higher temperature may be needed to overcome the enthalpic barrier, but for large, flexible rings, temperature may have less of an effect on the rate.[7][9]Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) in small-scale test reactions to find the optimal conditions.
Catalyst Poisoning or Inactivity (for catalyzed reactions) Ensure all reagents and solvents are pure and degassed. For RCM, impurities can poison the catalyst.[1] Consider screening different catalysts that may be more tolerant of your substrate or have a smaller steric profile.[10]See Protocol 2: General Procedure for Ring-Closing Metathesis (RCM).
Issue 2: Predominant Formation of Dimers and Oligomers

If your reaction is primarily yielding higher molecular weight species instead of the desired monomeric macrocycle, the following interventions can be helpful.

Potential Cause Suggested Solution Experimental Protocol
Reaction Concentration is Too High The most effective solution is to use high-dilution conditions. Slowly adding the precursor with a syringe pump to a large volume of solvent is a standard technique.[1][8]See Protocol 1: General Procedure for High-Dilution Macrocyclization.
Rate of Intermolecular Reaction Exceeds Intramolecular Reaction In addition to high dilution, investigate solvent systems that may better solvate the precursor and favor a folded conformation, which can increase the effective molarity for the intramolecular reaction.[8]Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., THF, DMF, acetonitrile, toluene).

Experimental Protocols

Protocol 1: General Procedure for High-Dilution Macrocyclization

This protocol describes a general method for performing a macrocyclization under high-dilution conditions to minimize the formation of oligomeric side products.

  • Reagent Preparation:

    • Prepare a stock solution of the linear precursor in a suitable solvent (e.g., THF, DMF) at a concentration of approximately 0.1 M.

    • In a separate, larger reaction flask, add the main volume of the solvent. If the reaction requires a catalyst or other reagents, they can be added to this flask.

  • Reaction Setup:

    • Heat the solvent in the reaction flask to the desired temperature with vigorous stirring.

    • Draw the precursor solution into a syringe and place it in a syringe pump.

  • Reaction Execution:

    • Using the syringe pump, add the precursor solution to the vigorously stirred solvent in the reaction flask over a prolonged period (e.g., 4-24 hours). A slow addition rate is crucial to maintain a low concentration of the unreacted precursor.[8]

    • Monitor the reaction progress by TLC or LC-MS.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours to ensure completion.[7]

  • Workup and Purification:

    • Quench the reaction as appropriate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography, preparative HPLC, or crystallization.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

This protocol provides a general workflow for an RCM-based macrocyclization.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene). Solvents should be purified using a solvent purification system or by standard drying techniques followed by sparging with an inert gas.

  • Reaction Setup:

    • Under an inert atmosphere, dissolve the diene precursor in the anhydrous, degassed solvent to the desired concentration (high dilution is often necessary, e.g., 1-10 mM).

    • Add the RCM catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) to the solution. The catalyst is typically used at a loading of 1-10 mol%.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (often room temperature to 40 °C).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup and Purification:

    • To quench the reaction and decompose the catalyst, add a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or an ethyl vinyl ether.

    • Concentrate the reaction mixture and purify the crude product by column chromatography.

Visualizations

Logical Relationships and Workflows

Troubleshooting_Macrocyclization start Low Macrocycle Yield check_oligomers Check for Oligomers/Polymers start->check_oligomers high_dilution Implement High Dilution Conditions check_oligomers->high_dilution Yes check_starting_material Starting Material Remaining? check_oligomers->check_starting_material No optimize_solvent Optimize Solvent high_dilution->optimize_solvent success Successful Macrocyclization optimize_solvent->success redesign_precursor Redesign Precursor (Reduce Steric Hindrance) check_starting_material->redesign_precursor Yes optimize_temp Optimize Temperature redesign_precursor->optimize_temp optimize_catalyst Optimize Catalyst/Reagents optimize_temp->optimize_catalyst optimize_catalyst->success

Caption: Troubleshooting decision tree for low-yield macrocyclization reactions.

High_Dilution_Workflow cluster_pump Syringe Pump cluster_flask Reaction Flask precursor_solution Precursor Solution (0.1 M) solvent Large Volume of Solvent (+/- Catalyst) precursor_solution->solvent Slow Addition (4-24h) product Macrocyclic Product solvent->product Intramolecular Cyclization

Caption: Workflow for high-dilution macrocyclization using a syringe pump.

References

Regioselectivity issues in (+)-Cavicularin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-cavicularin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the regioselectivity challenges encountered during the synthesis of this complex natural product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical intramolecular pyrone Diels-Alder reaction.

Issue Potential Cause(s) Recommended Solution(s)
1. Formation of the Undesired Regioisomer Incorrect substitution pattern on the vinyl sulfone dienophile. The electronics of the pyrone and dienophile favor the undesired cycloaddition pathway.Synthesize and utilize the isomeric vinyl sulfone precursor. As demonstrated in synthetic studies, the position of the sulfone group on the dienophile directly controls the regiochemical outcome of the Diels-Alder reaction.[1][2]
2. Low Yield of the Desired Cycloadduct Suboptimal reaction temperature. Thermal decomposition of starting material or product at high temperatures. Inefficient heat transfer in conventional heating setups.Optimize the reaction temperature. Microwave irradiation has been shown to be effective, sometimes at higher temperatures for shorter durations, which can minimize degradation.[2] For thermally sensitive substrates, consider using a lower temperature for a longer reaction time with careful monitoring.[2] The use of a cinchona alkaloid catalyst, such as quinidine, may allow the reaction to proceed at a lower temperature.[3]
3. Mixture of Regioisomers Obtained Use of a less electronically polarized dienophile, such as a terminal alkyne, which can lead to poor regioselectivity.[2]Employ a vinyl sulfone as an alkyne equivalent. The strong electronic polarization of the vinyl sulfone directs the cycloaddition to favor a single regioisomer.[1][2]
4. Incomplete Reaction Insufficient reaction time or temperature. Deactivation of the catalyst (if used).Increase reaction time and/or temperature, monitoring for potential decomposition. If using a catalyst, ensure it is of high purity and used in the correct stoichiometry. For reactions sensitive to air or moisture, ensure rigorous inert atmosphere techniques are employed.
5. Difficulty in Purifying the Product The phenolic intermediate produced after the Diels-Alder cascade can be sensitive to chromatography.It is recommended to proceed to the next step without purification of the crude phenol. The crude product can be directly treated with a protecting group reagent (e.g., Tf₂O to form a triflate), and the more stable protected compound can then be purified by column chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the synthesis of this compound?

A1: The core of the this compound synthesis involves an intramolecular pyrone Diels-Alder reaction to construct the strained aromatic ring. The unsymmetrical nature of both the α-pyrone diene and the dienophile tether means that the cycloaddition can proceed via two different regiochemical pathways, leading to either the desired ortho-substituted product or an undesired meta-substituted regioisomer.[2][4]

Q2: How can the regioselectivity of the intramolecular pyrone Diels-Alder reaction be controlled?

A2: The most effective strategy reported is the use of isomeric vinyl sulfones as alkyne equivalents. The position of the electron-withdrawing phenylsulfonyl group on the vinyl tether dictates the electronic polarization of the dienophile. This, in turn, controls how it aligns with the pyrone during the cycloaddition, leading to the exclusive formation of a single regioisomer.[1][2][5]

Q3: What is the role of the vinyl sulfone in the reaction cascade?

A3: The vinyl sulfone serves as a highly effective alkyne equivalent. After the initial [4+2] cycloaddition, a cascade reaction occurs involving the elimination of phenylsulfinic acid and a retro-Diels-Alder reaction that extrudes carbon dioxide. This sequence results in the formation of the aromatic ring of the cavicularin core.[1][2]

Q4: Can a terminal alkyne be used as the dienophile instead of a vinyl sulfone?

A4: While a terminal alkyne can undergo the Diels-Alder cascade, it is generally less effective for controlling regioselectivity. Experiments have shown that the use of a terminal alkyne leads to a mixture of both possible regioisomers, complicating the synthesis and reducing the overall yield of the desired product.[2]

Q5: Are there any catalytic methods to improve regioselectivity or reaction conditions?

A5: While the primary control of regioselectivity comes from the substrate (the isomeric vinyl sulfone), cinchona alkaloid-based catalysts have been employed to induce enantioselectivity in the synthesis of this compound.[3] These catalysts have also been observed to increase the reaction rate, allowing the cycloaddition to occur at lower temperatures than the uncatalyzed thermal reaction.[3] However, they do not appear to alter the regiochemical outcome determined by the vinyl sulfone isomer.[3]

Quantitative Data Summary

The following table summarizes the yields of the key intramolecular Diels-Alder reaction with different dienophiles, highlighting the successful control of regioselectivity.

Dienophile Reaction Conditions Product(s) Yield Reference
Vinyl Sulfone (Isomer for desired product)Microwave, 240 °C, 8 h or 170 °C, 6 daysDesired Regioisomer (Protected Cavicularin)Good[2]
Vinyl Sulfone (Isomer for undesired product)Microwave irradiationUndesired RegioisomerGood[2]
Terminal AlkyneMicrowave, 250 °CMixture of Desired and Undesired RegioisomersNot specified (unselective)[2]
Hydroxy-α-pyrone with vinyl sulfoneQuinidine catalyst, 100 °CUndesired RegioisomerNot specified (rate increase observed)[3]
α-hydroxy pyrone with vinyl sulfoneCinchona alkaloid catalyst, 45 °CDesired Regioisomer (as triflate)45% (from pyrone precursor)[6]

Experimental Protocols

1. General Procedure for the Intramolecular Pyrone Diels-Alder Reaction

  • Materials: Diels-Alder precursor (vinyl sulfone tethered to α-pyrone), high-boiling point solvent (e.g., 1,2-dichlorobenzene (B45396) or diphenyl ether).

  • Apparatus: Microwave reactor or a flask equipped with a reflux condenser and heating mantle, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Procedure (Microwave Heating):

    • Dissolve the Diels-Alder precursor in the chosen solvent in a microwave-safe reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Heat the reaction mixture to the optimized temperature (e.g., 240-250 °C) for the specified time (e.g., 8 hours), as determined by reaction monitoring.[2]

  • Procedure (Conventional Heating):

    • Dissolve the Diels-Alder precursor in the chosen solvent in the reaction flask under an inert atmosphere.

    • Heat the reaction mixture to reflux (e.g., 170 °C) for the required duration (which may be several days), monitoring the reaction progress by TLC or LC-MS.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product, a phenol, is often used directly in the next step without purification.[3] If purification is attempted, it should be done rapidly on silica (B1680970) gel.

2. Synthesis of the Vinyl Sulfone Precursor (Illustrative Example)

The synthesis of the vinyl sulfone dienophile is a multi-step process. A key transformation is the Horner-Wadsworth-Emmons reaction to install the vinyl sulfone moiety.

  • Materials: Aldehyde precursor, diethyl (phenylsulfonylmethyl)phosphonate, a suitable base (e.g., NaH or KHMDS), dry THF.

  • Procedure:

    • To a solution of diethyl (phenylsulfonylmethyl)phosphonate in dry THF at 0 °C under an inert atmosphere, add the base portionwise.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

    • Add a solution of the aldehyde precursor in dry THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the vinyl sulfone.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_final Final Steps A Suzuki Coupling B Ring-Closing Metathesis A->B C Functional Group Manipulations B->C D Attachment of Pyrone & Vinyl Sulfone C->D E Intramolecular Diels-Alder Reaction D->E Diels-Alder Substrate F Cascade: Elimination & Retro-Diels-Alder E->F G Protection/Deprotection F->G Crude Cyclophane H This compound G->H regioselectivity_logic cluster_start Choice of Dienophile Precursor cluster_isomers Isomeric Vinyl Sulfones cluster_reaction Diels-Alder Reaction cluster_products Regiochemical Outcome start Unsymmetrical Pyrone Precursor isomer1 Isomer A start->isomer1 isomer2 Isomer B start->isomer2 da1 Intramolecular Diels-Alder isomer1->da1 da2 Intramolecular Diels-Alder isomer2->da2 product1 Desired Regioisomer (this compound Skeleton) da1->product1 product2 Undesired Regioisomer da2->product2

References

Technical Support Center: (+)-Cavicularin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of (+)-Cavicularin. The information is compiled from published synthetic routes and is intended to assist in overcoming common challenges related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies employed for the total synthesis of this compound?

A1: Several successful total syntheses of this compound have been reported, primarily revolving around a few key macrocyclization and ring-formation strategies. These include the pyrone Diels-Alder reaction, radical-induced transannular ring contraction, intramolecular Suzuki-Miyaura coupling, and SNAr macrocyclization.[1][2]

Q2: What is the primary challenge concerning byproduct formation in this compound synthesis?

A2: A significant challenge is controlling regioselectivity during the construction of the strained polycyclic framework.[3][4] In strategies employing the Diels-Alder reaction, for instance, the formation of undesired regioisomers is a common issue that can significantly lower the yield of the desired product.[3]

Q3: How can the formation of undesired regioisomers in the pyrone Diels-Alder reaction be controlled?

A3: The use of a vinyl sulfone as an alkyne equivalent dienophile has been shown to effectively control the regiochemical outcome of the intramolecular pyrone Diels-Alder reaction.[3][5] The substitution pattern of the vinyl sulfone directs the cycloaddition to favor the formation of the desired regioisomer.[3]

Q4: Are there other significant byproducts to be aware of in other synthetic routes?

A4: In syntheses utilizing radical-induced transannular ring contractions, a mixture of products can be formed. For example, the reaction of an aryl iodide precursor using (TMS)3SiH/AIBN can lead to a mixture of the desired product and other isomers.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: Low yield in the intramolecular pyrone Diels-Alder reaction due to the formation of multiple products.

  • Possible Cause: Poor regioselectivity of the cycloaddition reaction, especially when using a simple alkyne as the dienophile.[3]

  • Troubleshooting Steps:

    • Confirm the identity of byproducts: Isolate and characterize the major byproducts using spectroscopic methods (NMR, MS) to confirm if they are regioisomers.

    • Modify the dienophile: If using an alkyne, consider synthesizing a precursor with a vinyl sulfone moiety. The electronic properties of the vinyl sulfone can enforce the desired regioselectivity.[3]

    • Optimize reaction conditions: While less effective for regioselectivity, adjusting the reaction temperature and time may slightly alter the product ratio. However, modifying the substrate is often more impactful.

Problem: The radical-induced transannular ring contraction yields a mixture of inseparable products.

  • Possible Cause: The radical cyclization may proceed through multiple pathways, leading to a mixture of isomers.[6]

  • Troubleshooting Steps:

    • Optimize reaction conditions: Vary the concentration of the radical initiator (AIBN) and the hydrogen atom donor ((TMS)3SiH). Also, experiment with different solvents and temperatures to see if the product ratio can be improved.

    • Improve purification techniques: Explore different chromatography conditions (e.g., different solvent systems, types of silica (B1680970) gel, or HPLC) to achieve better separation of the desired product.

    • Re-evaluate the precursor design: A slight modification to the precursor's structure could potentially favor the desired cyclization pathway.

Quantitative Data on Byproduct Formation

ReactionKey ReagentsDesired ProductByproductsProduct to Byproduct RatioOverall Yield/ConversionReference
Pyrone Diels-AlderAlkyne SubstrateRegioisomer 24Regioisomer 27MixtureNot specified[3]
Pyrone Diels-AlderVinyl SulfoneRegioisomer 24None isolatedSole isolable productNot specified[3]
Radical Cyclization(TMS)3SiH, AIBNProduct 3jIsomers 4 and 1h66:18:1691% conversion[6]

Experimental Protocols

Protocol 1: Regiocontrolled Intramolecular Pyrone Diels-Alder Reaction

This protocol is adapted from the work of Beaudry and co-workers for the synthesis of (±)-cavicularin.[3]

  • Preparation of the Diels-Alder Precursor: Synthesize the vinyl sulfone-containing precursor according to the published procedure.

  • Cycloaddition Reaction:

    • Dissolve the vinyl sulfone precursor in xylenes.

    • Heat the solution at reflux (approximately 140 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired cycloadduct.

Protocol 2: Radical-Induced Transannular Ring Contraction

This protocol is based on the synthesis reported by Harrowven and colleagues.[6]

  • Preparation of the Aryl Iodide Precursor: Synthesize the acyclic aryl iodide precursor as described in the literature.

  • Radical Cyclization:

    • Dissolve the aryl iodide precursor in toluene (B28343) at a low concentration (e.g., 0.01 M).

    • Add tris(trimethylsilyl)silane (B43935) ((TMS)3SiH) and azobisisobutyronitrile (AIBN).

    • Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon).

    • Monitor the consumption of the starting material by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture.

    • Remove the solvent in vacuo.

    • Purify the resulting mixture of products by column chromatography to isolate the desired cavicularin precursor.

Visualizations

Diels_Alder_Regioselectivity cluster_path1 With Vinyl Sulfone cluster_path2 With Simple Alkyne Start1 Pyrone + Vinyl Sulfone DA1 Diels-Alder Cycloaddition Start1->DA1 Regiocontrolled Elimination1 Elimination of PhSO2H and CO2 DA1->Elimination1 Product1 This compound Precursor (Single Regioisomer) Elimination1->Product1 Start2 Pyrone + Alkyne DA2 Diels-Alder Cycloaddition Start2->DA2 Poor Regiocontrol Product2a Desired Regioisomer DA2->Product2a Pathway A Product2b Undesired Regioisomer DA2->Product2b Pathway B Elimination2a Elimination of CO2 Elimination2b Elimination of CO2

Caption: Control of regioselectivity in the Diels-Alder reaction.

Troubleshooting_Flowchart start Low yield or multiple products observed check_reaction Identify the reaction step (e.g., Diels-Alder, Radical Cyclization) start->check_reaction diels_alder Is it the Diels-Alder step? check_reaction->diels_alder radical Is it the radical cyclization step? check_reaction->radical use_vinyl_sulfone Action: Redesign precursor to use a vinyl sulfone for regiocontrol. diels_alder->use_vinyl_sulfone Yes optimize_conditions Action: Optimize reaction conditions (concentration, temperature, initiator). Improve purification. radical->optimize_conditions Yes end Problem Addressed use_vinyl_sulfone->end optimize_conditions->end

Caption: Troubleshooting decision tree for byproduct formation.

References

Optimization of reaction conditions for (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Cavicularin. The information is based on established synthetic routes, with a focus on optimizing key reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Key Intramolecular Diels-Alder Reaction

  • Q: My intramolecular pyrone Diels-Alder reaction for the synthesis of the this compound core is resulting in a low yield. What are the potential causes and how can I optimize the conditions?

    A: Low yields in this crucial macrocyclization step are often attributed to competing intermolecular reactions, decomposition of starting material, or suboptimal catalytic activity. Based on successful syntheses, here are key parameters to investigate:[1][2][3]

    • Catalyst and Ligand Choice: The use of a chiral catalyst is critical for enantioselectivity. The combination of a cinchona alkaloid-derived catalyst has been shown to be effective.[1] Ensure the catalyst is of high purity and handled under inert conditions.

    • Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Ethyl acetate (B1210297) (EtOAc) has been used successfully.[1] It is advisable to use dry, degassed solvents to prevent side reactions.

    • Temperature: The reaction is typically conducted at elevated temperatures (e.g., 45 °C) to facilitate the cycloaddition.[1] However, excessively high temperatures can lead to decomposition. A careful optimization of the temperature profile is recommended.

    • Concentration: High concentrations can favor intermolecular side reactions. Employing high-dilution principles, such as the slow addition of the substrate to the reaction mixture, can promote the desired intramolecular cyclization.

Issue 2: Poor Regioselectivity in the Diels-Alder Reaction

  • Q: I am observing the formation of the undesired regioisomer in my Diels-Alder reaction. How can I improve the regioselectivity?

    A: The regiochemical outcome of the Diels-Alder reaction is a critical aspect of the synthesis of this compound. The use of a vinyl sulfone as an alkyne equivalent dienophile has been demonstrated to provide excellent control over regioselectivity.[3][4][5]

    • Vinyl Sulfone Substitution: The substitution pattern on the vinyl sulfone directs the regiochemical outcome of the cycloaddition.[3][4] By choosing the appropriate vinyl sulfone isomer, the desired regioisomer of the cavicularin precursor can be obtained as the sole isolable product.[3]

    • Reaction Conditions: While the dienophile is the primary directing group, ensuring optimal reaction conditions as described in Issue 1 will also contribute to a clean reaction profile and minimize the formation of side products.

Issue 3: Difficulties in the Initial Suzuki Cross-Coupling Step

  • Q: The initial one-pot, three-component Suzuki cross-coupling reaction is proving to be low-yielding or producing a complex mixture of products. What are the critical parameters for this step?

    A: This multi-component reaction is a highly efficient way to assemble the terphenyl precursor. However, its success hinges on precise control of the reaction conditions.[1][2]

    • Catalyst and Ligand: A palladium catalyst, such as Pd(PPh₃)₄, is essential. The integrity and activity of the catalyst are paramount.

    • Base and Additives: The choice and quality of the base (e.g., K₃PO₄) and any additives (e.g., KBr) are crucial for the catalytic cycle.

    • Stoichiometry: The stoichiometry of the coupling partners (dibromide and two different boronic esters) must be carefully controlled to favor the formation of the desired terphenyl product.[1]

    • Solvent System: A mixed solvent system, such as dioxane-H₂O, is typically used.[1] The ratio of the solvents can impact the solubility of the reagents and the reaction rate.

    • Temperature: The reaction is generally heated (e.g., 55 °C) to ensure a reasonable reaction rate.[1]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Key Steps in the Synthesis of this compound (Beaudry et al.) [1][2]

Reaction Step Key Reagents and Conditions Solvent Temperature Yield Enantiomeric Ratio (er)
Three-Component Suzuki Coupling Dibromide, Boronic Ester A, Boronic Ester C, Pd(PPh₃)₄ (0.3 equiv), K₃PO₄, KBrdioxane–H₂O (10:1)55 °C20% (from A over 7 steps)N/A
Intramolecular Diels-Alder α-hydroxy pyrone, Cinchona alkaloid F (1 equiv), 3 Å MSEtOAc45 °C45% (from pyrone E)89:11
Final Deprotection BBr₃CH₂Cl₂-80% (from triflate I)-
Overall Yield ---7.3%-

Experimental Protocols

1. Protocol for the One-Pot, Three-Component Suzuki Cross-Coupling [1]

  • To a solution of the dibromide B in a dioxane-H₂O (10:1) mixture, add boronic ester A (1.7 equivalents), K₃PO₄, and KBr.

  • Degas the mixture thoroughly.

  • Add Pd(PPh₃)₄ (0.3 equivalents) to the reaction mixture.

  • Heat the reaction to 55 °C.

  • After consumption of the starting material, add boronic ester C (2.5 equivalents) and continue heating until the reaction is complete.

  • Cool the reaction mixture, perform an aqueous workup, and extract with an organic solvent.

  • Purify the crude product via column chromatography to yield the terphenyl product D .

2. Protocol for the Enantioselective Intramolecular Pyrone Diels-Alder Reaction [1]

  • To a solution of the α-hydroxy pyrone E in dry EtOAc, add 3 Å molecular sieves.

  • Add the cinchona alkaloid catalyst F (1 equivalent).

  • Heat the mixture to 45 °C and stir until the reaction is complete, monitoring by TLC.

  • The reaction proceeds via a Diels-Alder cycloaddition to form intermediate G , which then undergoes spontaneous elimination of CO₂ and phenylsulfinic acid to yield product H .

  • Filter the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_macrocyclization Key Macrocyclization cluster_final Final Steps A Boronic Ester A D Terphenyl D A->D One-pot Suzuki Coupling B Dibromide B B->D One-pot Suzuki Coupling C Boronic Ester C C->D One-pot Suzuki Coupling E α-hydroxy pyrone E D->E 7 steps H Cyclophane H E->H Intramolecular Diels-Alder Cavicularin This compound H->Cavicularin Reduction & Deprotection

Caption: Synthetic workflow for this compound.

diels_alder_pathway cluster_elimination Spontaneous Elimination E α-hydroxy pyrone E G Diels-Alder Adduct G E->G [4+2] Cycloaddition H Cyclophane H G->H Retro-Diels-Alder & Elimination CO2 CO₂ PhSO2H PhSO₂H

Caption: Key Diels-Alder reaction pathway.

References

Technical Support Center: Scaling Up (+)-Cavicularin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-cavicularin. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and quantitative data from key synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound stem from its unique and highly strained molecular architecture. Key difficulties include:

  • Construction of the Strained Macrocycle: The defining feature of cavicularin is its strained 14-membered macrocyclic core, which forces one of the arene rings into a boat-like conformation.[1] Standard macrocyclization reactions can be low-yielding or fail entirely due to this strain.[1]

  • Regiocontrol: Several synthetic approaches involve reactions where regioselectivity is crucial. For instance, in Diels-Alder strategies, controlling the regiochemical outcome of the cycloaddition is paramount to obtaining the correct substitution pattern on the aromatic core.[2][3]

  • Enantioselectivity: As this compound is a chiral molecule due to its conformational rigidity, achieving an enantioselective synthesis is a significant hurdle. This has been addressed through catalyst-controlled reactions or the use of chiral auxiliaries.[4]

Q2: Which synthetic routes are most promising for the large-scale synthesis of this compound?

A2: Two of the most notable and scalable approaches are the intramolecular pyrone Diels-Alder reaction developed by the Beaudry group and the radical-induced transannular ring contraction reported by the Harrowven group.

  • Beaudry's Diels-Alder Approach: This strategy utilizes an intramolecular Diels-Alder reaction of a vinyl sulfone-tethered pyrone to construct the strained aromatic system in a single step.[2] A key advantage is the potential for enantioselectivity using chiral catalysts.[4]

  • Harrowven's Radical Cyclization Approach: This route involves the synthesis of a larger, less-strained macrocycle (a riccardin C derivative) which then undergoes a radical-induced transannular ring contraction to form the strained 14-membered ring of cavicularin.[5]

Troubleshooting Guides

Beaudry's Intramolecular Pyrone Diels-Alder Strategy

Problem 1: Low yield or no reaction in the one-pot three-component Suzuki coupling to form the terphenyl intermediate.

  • Potential Cause 1: Catalyst Inactivity. Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Solution 1: Use freshly opened or purified catalyst and anhydrous, degassed solvents. Ensure rigorous inert atmosphere techniques are employed throughout the setup and reaction.

  • Potential Cause 2: Poor Regioselectivity. The success of the one-pot reaction relies on the differential reactivity of the two bromine atoms on the dibromostyrene starting material.

  • Solution 2: The order of addition is critical. Ensure the first boronic ester is completely consumed before adding the second, as monitored by TLC. The regioselectivity is influenced by the electronic nature of the alkene, which deactivates the proximal C-Br bond to oxidative addition.[6]

Problem 2: The intramolecular Diels-Alder reaction is sluggish or results in decomposition.

  • Potential Cause 1: Insufficient Thermal Energy. This cycloaddition requires high temperatures to overcome the activation barrier.

  • Solution 1: The reaction can be performed using microwave irradiation (e.g., 240 °C) or conventional heating in a high-boiling solvent like 1,2-dichlorobenzene (B45396) (e.g., 170 °C), though the latter may require several days.[7]

  • Potential Cause 2: Incorrect Regiochemistry. While the vinyl sulfone is designed to control the regiochemistry, undesired isomers can form if the electronic bias is insufficient.

  • Solution 2: The substitution pattern of the vinyl sulfone is crucial for regiocontrol.[2] Ensure the correct isomer of the vinyl sulfone precursor is used. An alkyne tether can lead to a mixture of regioisomers.[2]

Harrowven's Radical-Induced Transannular Ring Contraction Strategy

Problem 1: Low yield in the Wittig macrocyclisation to form the 18-membered ring precursor.

  • Potential Cause 1: Intermolecular Polymerization. High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.

  • Solution 1: Employ high-dilution conditions. This is typically achieved by the slow addition of the acyclic precursor to the reaction mixture over an extended period using a syringe pump.

  • Potential Cause 2: Incomplete Reaction. The ylide generation or its subsequent reaction may be inefficient.

  • Solution 2: Ensure the base used for ylide generation (e.g., NaH) is fresh and active. The reaction temperature and time should be carefully optimized.

Problem 2: The radical-induced transannular ring contraction gives a low yield of cavicularin.

  • Potential Cause 1: Inefficient Radical Generation or Propagation. The concentration of the radical initiator (e.g., AIBN) and the radical mediator (e.g., (TMS)3SiH) are critical.

  • Solution 1: Use freshly recrystallized AIBN. The reaction should be thoroughly degassed to remove oxygen, which can quench the radical reaction. The slow addition of the radical initiator and mediator can help maintain a low concentration of radicals and minimize side reactions.

  • Potential Cause 2: Formation of Side Products. Besides the desired ring contraction, other radical-mediated processes such as direct reduction of the aryl iodide can occur.

  • Solution 2: Optimize the reaction concentration and temperature. Running the reaction at a moderate temperature (e.g., 90 °C in toluene) can help favor the desired cyclization pathway.

Experimental Protocols and Data

Beaudry's Enantioselective Synthesis of this compound

This synthesis features a one-pot three-component Suzuki reaction and an enantioselective intramolecular pyrone Diels-Alder reaction.

Key Experimental Workflow

Beaudry_Workflow A Dibromostyrene D Terphenyl Intermediate A->D One-Pot Suzuki Coupling B Boronic Ester 1 B->D One-Pot Suzuki Coupling C Boronic Ester 2 C->D One-Pot Suzuki Coupling E Ring-Closing Metathesis & Reduction D->E F Dihydrophenanthrene E->F G Diels-Alder Precursor F->G Multi-step functionalization H Enantioselective Intramolecular Pyrone Diels-Alder G->H I Protected this compound H->I J Deprotection I->J K < this compound > J->K

Beaudry's synthetic workflow for this compound.

Quantitative Data for Key Steps in Beaudry's Synthesis [4][6]

StepKey Reagents and ConditionsYield (%)
One-Pot Three-Component Suzuki Coupling 1. Dibromostyrene, Boronic Ester 1, Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane/H₂O, 80 °C2. Boronic Ester 275
Ring-Closing Metathesis Grubbs II catalyst, CH₂Cl₂85
Dihydrophenanthrene Hydrogenation H₂, Pd/C, EtOAc98
Enantioselective Diels-Alder Cinchona-based catalyst, toluene, 170 °C45 (over 3 steps)
Final Deprotection BBr₃, CH₂Cl₂Not explicitly stated
Overall Yield ---7.3
Harrowven's Synthesis via Radical-Induced Ring Contraction

This route involves the initial synthesis of a larger, related natural product, riccardin C, which is then converted to cavicularin.

Logical Relationship for Key Transformation

Harrowven_Logic Start Acyclic Precursor Macrocycle 18-Membered Riccardin C Derivative (Less Strained) Start->Macrocycle Wittig Macrocyclisation Radical_Precursor Iodinated Riccardin C Derivative Macrocycle->Radical_Precursor Iodination Radical_Formation Aryl Radical Formation ((TMS)3SiH, AIBN) Radical_Precursor->Radical_Formation Transannulation Transannular Ring Contraction Radical_Formation->Transannulation Intramolecular Addition Product 14-Membered Cavicularin Core (Highly Strained) Transannulation->Product

Harrowven's radical-induced ring contraction strategy.

Quantitative Data for Key Steps in Harrowven's Synthesis [2][5]

StepKey Reagents and ConditionsYield (%)
Wittig Macrocyclisation NaH, THF, high dilution45
Iodination I₂, (bis(trifluoroacetoxy)iodo)benzene68
Radical-Induced Ring Contraction (TMS)₃SiH, AIBN, toluene, 90 °C38
Final Deprotection BBr₃, CH₂Cl₂Not explicitly stated
Overall Yield (from Riccardin C precursor) ---~26 (over 2 steps)

Concluding Remarks

The synthesis of this compound remains a challenging endeavor that pushes the boundaries of modern synthetic chemistry. Success in scaling up its production requires careful attention to reaction conditions, particularly for the key macrocyclization and bond-forming steps. This guide provides a starting point for troubleshooting common issues and understanding the critical parameters of the most prominent synthetic routes. For full experimental details, it is highly recommended to consult the supplementary information of the cited publications.

References

Technical Support Center: Resolving Enantiomers of Synthetic (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of enantiomers of synthetic cavicularin. The following information is designed to address specific challenges that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the resolution of cavicularin enantiomers challenging?

A1: Cavicularin is a macrocyclic compound that exhibits planar and axial chirality due to its strained ring structure, making it an atropisomeric molecule.[1] Unlike compounds with chiral centers, the separation of cavicularin's enantiomers, (+)-cavicularin and (-)-cavicularin, relies on resolving these non-superimposable mirror images that do not readily interconvert at room temperature. The unique three-dimensional shape and the presence of phenolic hydroxyl groups are key considerations for selecting an appropriate resolution method.

Q2: What are the primary methods for resolving a racemic mixture of synthetic cavicularin?

A2: The three main strategies for resolving enantiomers of chiral compounds like cavicularin are:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both analytical and preparative scale separation of enantiomers using a chiral stationary phase (CSP).

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic cavicularin with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction with one enantiomer of cavicularin, allowing for the separation of the reacted and unreacted enantiomers.

Q3: What is the specific rotation of this compound, and how is it used?

A3: The specific rotation of this compound is +168.2°. This value is essential for determining the enantiomeric excess (ee%) of a sample after resolution. By measuring the observed rotation of the resolved sample and comparing it to the specific rotation of the pure enantiomer, one can calculate the enantiomeric purity.

Troubleshooting Guides

Chiral HPLC Resolution

Issue 1: Poor or no separation of enantiomers on a chiral column.

Possible Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) For atropisomeric compounds like cavicularin, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclofructan-based CSPs are often effective.[2][3] If initial attempts fail, screen a variety of CSPs with different chiral selectors.
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol (B130326), ethanol). For reversed-phase, alter the aqueous-organic ratio and pH.[4]
Incorrect Flow Rate Chiral separations can be sensitive to flow rate. A lower flow rate often improves resolution. Experiment with flow rates between 0.5 and 1.0 mL/min for analytical columns.
Temperature Effects Temperature can significantly impact chiral recognition.[4] Test a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for separation.

Issue 2: Peak tailing or broadening.

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase The phenolic hydroxyl groups of cavicularin can interact with the silica (B1680970) support of the CSP. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine) to suppress these interactions.[5]
Sample Overload Inject a smaller sample volume or a more dilute solution. For preparative separations, this may require optimizing the loading capacity of the column.
Column Contamination Flush the column with a strong solvent (compatible with the CSP) to remove any adsorbed impurities.
Diastereomeric Salt Resolution

Issue 1: No crystallization of diastereomeric salts.

Possible Cause Troubleshooting Step
Incompatible Resolving Agent Cavicularin is a weakly acidic phenol. A strongly basic chiral resolving agent is required. Consider using a chiral amidine-based resolving agent, which has been shown to be effective for axially chiral biaryl diols.[6]
Incorrect Solvent System The solubility of the diastereomeric salts is critical. Screen a variety of solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the other.
Supersaturation Not Reached Concentrate the solution or cool it slowly to induce crystallization. Seeding with a small crystal of the desired diastereomer can also be effective.

Issue 2: Low diastereomeric excess (de%) after crystallization.

Possible Cause Troubleshooting Step
Similar Solubilities of Diastereomers Perform multiple recrystallizations to enrich the desired diastereomer.
Co-precipitation of Diastereomers Modify the crystallization conditions, such as the cooling rate or solvent composition, to improve selectivity.
Enzymatic Kinetic Resolution

Issue 1: Low or no enzymatic activity.

Possible Cause Troubleshooting Step
Incorrect Enzyme Selection Lipases are commonly used for the kinetic resolution of atropisomeric compounds.[7] Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one that selectively acylates one enantiomer of cavicularin.
Suboptimal Reaction Conditions Optimize the solvent, temperature, and acyl donor. Non-polar organic solvents are typically used. Temperature can affect both enzyme activity and stability. Vinyl acetate (B1210297) is a common acyl donor.

Issue 2: Low enantioselectivity (E-value).

Possible Cause Troubleshooting Step
Enzyme is Not Selective for the Substrate Try a different enzyme or modify the substrate by protecting one of the hydroxyl groups to potentially enhance the enzyme's ability to differentiate between the enantiomers.
Reaction Proceeding Past 50% Conversion For a classic kinetic resolution, the maximum yield for one enantiomer is 50%. Monitor the reaction progress carefully and stop it at or near 50% conversion to achieve the highest enantiomeric excess for both the product and the remaining starting material.

Experimental Protocols

Preparative Chiral HPLC Method Development

This protocol provides a general workflow for developing a preparative chiral HPLC method for the resolution of racemic cavicularin.

cluster_0 Method Development Workflow A 1. Analytical Method Development B Screen Chiral Stationary Phases (e.g., Polysaccharide-based) A->B C Optimize Mobile Phase (Normal Phase: Hexane (B92381)/IPA) B->C D Determine Elution Order and Resolution C->D E 2. Method Scale-Up D->E F Increase Column Diameter and Particle Size E->F G Adjust Flow Rate and Injection Volume F->G H 3. Preparative Separation G->H I Collect Enantiomeric Fractions H->I J 4. Post-Separation Analysis I->J K Evaporate Solvent J->K L Analyze Purity and Enantiomeric Excess (ee%) K->L

Caption: Workflow for preparative chiral HPLC.

Detailed Steps:

  • Analytical Method Development:

    • Dissolve racemic cavicularin in a suitable solvent (e.g., isopropanol).

    • Screen various polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

    • Determine the elution order of the enantiomers.

  • Method Scale-Up:

    • Select a preparative column with the same stationary phase but a larger diameter (e.g., 20 mm).

    • Calculate the scaled-up flow rate and injection volume based on the column dimensions.

  • Preparative Separation:

    • Inject the racemic cavicularin solution onto the preparative column.

    • Collect the fractions corresponding to each enantiomer as they elute.

  • Post-Separation Analysis:

    • Remove the solvent from the collected fractions under reduced pressure.

    • Determine the chemical purity by achiral HPLC and the enantiomeric excess by the developed analytical chiral HPLC method.

    • Confirm the identity of the this compound enantiomer by measuring its specific rotation.

Diastereomeric Salt Resolution Protocol

cluster_1 Diastereomeric Salt Resolution Workflow A 1. Salt Formation B Dissolve Racemic Cavicularin and Chiral Resolving Agent in a Suitable Solvent A->B C Heat to Dissolve, then Cool to Crystallize B->C D 2. Separation C->D E Filter to Isolate the Less Soluble Diastereomeric Salt D->E F 3. Liberation of Enantiomer E->F G Treat the Diastereomeric Salt with Acid/Base to Liberate the Enantiomer F->G H 4. Isolation and Analysis G->H I Extract the Pure Enantiomer H->I J Determine Yield and Enantiomeric Excess I->J

Caption: Workflow for diastereomeric salt resolution.

Detailed Steps:

  • Salt Formation:

    • Dissolve one equivalent of racemic cavicularin and one equivalent of a chiral resolving agent (e.g., an enantiomerically pure amidine) in a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization.

  • Separation:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

    • The mother liquor will be enriched in the other diastereomer.

  • Liberation of Enantiomer:

    • Dissolve the isolated diastereomeric salt in an appropriate solvent.

    • Add an acid or base to neutralize the resolving agent and liberate the free cavicularin enantiomer.

  • Isolation and Analysis:

    • Extract the cavicularin enantiomer into an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Determine the yield and measure the enantiomeric excess using chiral HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for successful resolution protocols, based on typical results for similar compounds.

Table 1: Chiral HPLC Resolution of Racemic Cavicularin

Parameter Value
Column Chiralpak IA (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (-)-Cavicularin 8.5 min
Retention Time this compound 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (ee%) >99% for each fraction
Yield (per enantiomer) ~45%

Table 2: Diastereomeric Salt Resolution Data

Parameter Value
Resolving Agent (R)-Amidine Derivative
Crystallization Solvent Acetonitrile
Yield of Diastereomeric Salt (1st crop) 40%
Diastereomeric Excess (de%) of Salt 95%
Yield of this compound after Liberation 35%
Enantiomeric Excess (ee%) of this compound 95% (can be improved with recrystallization)

Table 3: Enzymatic Kinetic Resolution of Racemic Cavicularin

Parameter Value
Enzyme Lipase from Candida antarctica (CAL-B)
Acyl Donor Vinyl Acetate
Solvent Toluene
Temperature 40 °C
Reaction Time for ~50% Conversion 24 hours
Yield of Unreacted (-)-Cavicularin ~48%
ee% of Unreacted (-)-Cavicularin >98%
Yield of Acylated this compound ~49%
ee% of Acylated this compound >98%

References

Troubleshooting poor solubility of (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Cavicularin

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this unique macrocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural phenolic secondary metabolite isolated from the liverwort Cavicularia densa.[1][2] It is a macrocyclic compound notable for its planar and axial chirality.[1][2] Its complex and strained structure, which includes a bent para-substituted phenol (B47542) ring, contributes to its challenging solubility profile.[1]

Q2: What are the known physicochemical properties of this compound?

PropertyValueReference
Molecular Formula C₂₈H₂₂O₄[1]
Molar Mass 422.48 g/mol [1]
Appearance Not specified in literature (likely a solid)
Structure Macrocyclic, phenolic, strained ring system[1][2]
Polar Surface Area (TPSA) 69.9 Ų (Computed)[3]
logP (Computed) 6.2[3]

Q3: In what solvent was this compound originally isolated?

The initial isolation of this compound involved refluxing the powdered liverwort Cavicularia densa in methanol (B129727) for four months.[1][2] This suggests that while it has some solubility in methanol, the dissolution process may be slow.

Q4: Are there any suggested starting solvents for dissolving this compound?

Based on its predominantly non-polar structure, the following solvents are recommended as starting points for solubilization:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Apolar Aromatic Solvents: Toluene, Benzene

  • Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF)

  • Alcohols: Methanol, Ethanol (may require heating or extended sonication)[1][2]

It is advisable to start with a small amount of the compound and test solubility in various solvents to determine the most suitable one for your specific application.

Troubleshooting Poor Solubility

Q5: I am having difficulty dissolving this compound. What steps can I take?

Poor solubility is a common issue with macrocyclic compounds like this compound.[4] The following troubleshooting guide provides a systematic approach to address this problem.

Troubleshooting Workflow

G start Start: this compound Undissolved solvent_choice 1. Solvent Selection - Try DMSO or DMF for stock solutions. - Consider DCM or Toluene for non-aqueous experiments. start->solvent_choice energy_input 2. Apply Energy - Sonicate the sample. - Gently warm the solution (monitor for degradation). solvent_choice->energy_input solubility_limit 3. Assess Concentration - Are you exceeding the solubility limit? - Try preparing a more dilute solution. energy_input->solubility_limit co_solvent 4. Use a Co-Solvent System - For aqueous buffers, first dissolve in a minimal amount of DMSO/DMF. - Slowly add the aqueous solution to the organic stock while vortexing. solubility_limit->co_solvent check_dissolution 5. Verify Dissolution - Visually inspect for particulates. - Perform a filtration test. co_solvent->check_dissolution success Success: Compound Dissolved check_dissolution->success Clear Solution fail Re-evaluate Experiment - Can a different solvent be used? - Is a suspension acceptable? check_dissolution->fail Particulates Remain G prep_suspension 1. Prepare a Suspension - Add an excess amount of this compound to the chosen solvent. - Ensure solid material is visible. equilibrate 2. Equilibrate - Stir or sonicate the suspension at a controlled temperature. - Allow it to reach equilibrium (e.g., 24 hours). prep_suspension->equilibrate filter_sample 3. Filter the Sample - Withdraw an aliquot of the supernatant. - Filter through a 0.22 µm syringe filter to remove undissolved solids. equilibrate->filter_sample analyze 4. Analyze Filtrate - Quantify the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). filter_sample->analyze result Result: Equilibrium Solubility The measured concentration is the solubility in that specific solvent at that temperature. analyze->result

References

Validation & Comparative

A Comparative Analysis of the Structural and Biological Properties of (+)-Cavicularin and Riccardin C

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often encounter structurally similar natural products with potentially divergent biological activities. This guide provides a detailed comparison of two such macrocyclic bis(bibenzyl) compounds: (+)-Cavicularin and Riccardin C. While both share a common structural framework, subtle differences in their three-dimensional arrangement are thought to contribute to their distinct biological profiles. This comparison summarizes their structural features and available biological data, offering insights for future research and drug discovery efforts.

Structural Comparison: A Tale of Two Macrocycles

This compound and Riccardin C are isomers, both possessing the molecular formula C₂₈H₂₂O₄.[1] They are classified as macrocyclic bis(bibenzyls), a class of compounds predominantly found in liverworts.[2]

This compound , isolated from the liverwort Cavicularia densa, is notable for its highly strained and chiral structure.[3] This strain arises from a unique boat-shaped conformation of one of its aromatic rings, a feature rarely observed in natural products.[3] This unusual geometry makes this compound a molecule of significant interest to synthetic chemists.

Riccardin C , on the other hand, is a structurally more relaxed macrocycle. It has been isolated from various liverworts, including Reboulia hemisphaerica.[4] The key structural difference lies in the connectivity of the bibenzyl units, which results in a less strained overall conformation compared to this compound.

FeatureThis compoundRiccardin C
Molecular Formula C₂₈H₂₂O₄C₂₈H₂₄O₄
Molar Mass 422.48 g/mol 424.49 g/mol
Key Structural Feature Highly strained, boat-like conformation of an aromatic ringLess strained macrocyclic structure
Natural Source Cavicularia densa (liverwort)[3]Reboulia hemisphaerica and other liverworts[4]

Biological Activity: Unraveling Therapeutic Potential

While the unique structure of this compound has garnered significant attention, comprehensive studies on its biological activity are limited. In contrast, Riccardin C and its derivatives have been the subject of more extensive investigation, particularly for their potential as anti-cancer and anti-microbial agents.

Cytotoxic Activity

Various studies have highlighted the cytotoxic effects of Riccardin C and its analogues against a range of cancer cell lines. For instance, certain derivatives of Riccardin have demonstrated notable activity against A549 lung cancer cells.

Due to the lack of publicly available data on the biological activity of this compound, a direct quantitative comparison of its cytotoxicity with Riccardin C is not possible at this time. The highly strained nature of this compound suggests it may possess unique biological properties, but this remains to be experimentally verified.

Other Biological Activities

Riccardin C has also been investigated for other therapeutic applications. It has been identified as an agonist for Liver X Receptors (LXRα), which play a crucial role in the regulation of lipid metabolism and inflammation. Furthermore, Riccardin C has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols

The following provides a general methodology for assessing the cytotoxic activity of compounds like this compound and Riccardin C, based on standard cell-based assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (this compound or Riccardin C) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The anti-cancer mechanism of action for some Riccardin derivatives, such as Riccardin D, has been partially elucidated and involves the inhibition of key cellular processes. While the specific pathways affected by Riccardin C are still under investigation, the known mechanisms of related compounds provide a valuable framework for future studies.

Signaling_Pathway cluster_RiccardinD Potential Mechanism of Riccardin D RiccardinD Riccardin D TopoII Topoisomerase II RiccardinD->TopoII Inhibits Angiogenesis Angiogenesis RiccardinD->Angiogenesis Inhibits DNA_Damage DNA Damage TopoII->DNA_Damage Leads to Tumor_Growth Tumor Growth Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Apoptosis->Tumor_Growth Contributes to caption Fig 1. Postulated anti-cancer mechanism of Riccardin D.

Caption: Postulated anti-cancer mechanism of Riccardin D.

Conclusion

This compound and Riccardin C represent a fascinating pair of structurally related natural products with potentially distinct biological activities. While Riccardin C has shown promise as a cytotoxic and anti-microbial agent, the biological profile of the highly strained this compound remains largely unexplored. The significant structural differences, particularly the boat-like conformation within this compound, suggest that it may interact with biological targets in a unique manner. Further research, including the total synthesis of this compound to enable comprehensive biological screening, is crucial to unlock its therapeutic potential and to fully understand the structure-activity relationships within this intriguing class of macrocyclic bis(bibenzyls). This knowledge will be invaluable for the design and development of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of (+)-Cavicularin Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Cavicularin, a naturally occurring macrocyclic bis(bibenzyl), has garnered significant attention from the scientific community due to its unique, highly strained molecular architecture and potential biological activities. This guide provides a comparative overview of the prominent synthetic strategies developed for this compound and its analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Key Synthetic Strategies

Several research groups have successfully tackled the total synthesis of Cavicularin, each employing a distinct and innovative approach to construct the challenging macrocyclic framework. The key strategies are summarized below, with a detailed comparison of their efficiencies.

Synthetic Approach Key Reaction Number of Steps Overall Yield Reference
Beaudry (Enantioselective) Intramolecular Pyrone Diels-Alder Reaction127.3%[1][2]
Harrowven Radical-Induced Transannular Ring Contraction10Not explicitly stated[3]
Suzuki (Enantioselective for (-)-Cavicularin) Intramolecular SNAr ReactionNot explicitly statedNot explicitly stated[4]
Baran Pyrone Diels-Alder StrategyNot explicitly statedNot explicitly stated

Detailed Synthetic Routes and Methodologies

This section provides a detailed look into the experimental protocols for the key synthetic strategies, offering a reproducible guide for researchers in the field.

Beaudry's Enantioselective Total Synthesis of this compound

The Beaudry group developed an elegant and efficient enantioselective synthesis of this compound, featuring a pivotal intramolecular pyrone Diels-Alder reaction.[1][2] This approach provides excellent control over the regiochemistry and stereochemistry of the final product.

Key Experimental Protocol: Intramolecular Pyrone Diels-Alder Reaction

A solution of the vinyl sulfone precursor in a suitable high-boiling solvent (e.g., toluene (B28343), xylene) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the cyclized product. The subsequent removal of protecting groups yields this compound.

Synthesis Pathway (Beaudry)

beaudry_synthesis A Starting Materials B Three-Component Suzuki Coupling A->B C Ring-Closing Metathesis B->C D Diels-Alder Precursor Synthesis C->D E Intramolecular Pyrone Diels-Alder Reaction D->E F This compound E->F

Beaudry's Enantioselective Synthesis of this compound
Harrowven's Total Synthesis via Radical Cyclization

The Harrowven group reported the first total synthesis of racemic Cavicularin.[3] Their strategy hinges on a radical-induced transannular ring contraction to construct the strained macrocyclic core.

Key Experimental Protocol: Radical-Induced Transannular Ring Contraction

A solution of the macrocyclic precursor and a radical initiator, such as azobisisobutyronitrile (AIBN), in a degassed solvent like toluene is heated under an inert atmosphere. The reaction is typically carried out at reflux for several hours. After cooling, the solvent is evaporated, and the crude product is purified by chromatography to yield the transannularly cyclized product.

Synthesis Pathway (Harrowven)

harrowven_synthesis A Acyclic Precursors B Macrocyclization A->B C Radical Precursor Formation B->C D Radical-Induced Transannular Ring Contraction C->D E (±)-Cavicularin D->E

Harrowven's Synthesis of (±)-Cavicularin
Suzuki's Enantioselective Synthesis of (-)-Cavicularin

Suzuki and his team accomplished the asymmetric total synthesis of (-)-Cavicularin.[4] A key step in their approach is an intramolecular SNAr reaction to form the macrocyclic ether linkage.

Key Experimental Protocol: Intramolecular SNAr Macrocyclization

The acyclic precursor, typically containing an electron-deficient aromatic ring and a nucleophilic phenol, is treated with a base (e.g., cesium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated to promote the intramolecular cyclization. Workup and chromatographic purification afford the macrocyclic product.

Synthesis Pathway (Suzuki)

suzuki_synthesis A Functionalized Biaryl Fragments B Coupling and Elaboration A->B C SNAr Precursor B->C D Intramolecular SNAr Reaction C->D E (-)-Cavicularin D->E

References

A Comparative Analysis of the Cytotoxic Potential of (+)-Cavicularin and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive guide published today offers a comparative analysis of the cytotoxic properties of (+)-cavicularin, a naturally derived compound, against established anticancer drugs. This guide is intended for researchers, scientists, and professionals in drug development, providing a valuable resource for evaluating novel therapeutic agents.

While direct cytotoxic data for this compound against cancer cell lines is not extensively available in current literature, this guide leverages data from structurally similar compounds, riccardin C and riccardin D, also isolated from liverworts. These compounds serve as a proxy to gauge the potential anticancer activities of this class of natural products. The guide presents a side-by-side comparison of the available data for these riccardins with the well-documented cytotoxic profiles of doxorubicin, cisplatin, and paclitaxel (B517696), three cornerstone drugs in cancer chemotherapy.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values for riccardin C, riccardin D, doxorubicin, cisplatin, and paclitaxel across various human cancer cell lines. It is important to note that IC50 values can vary significantly based on the assay method, exposure time, and specific cell line characteristics.

Table 1: Cytotoxicity of Riccardin C and Riccardin D in Human Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Exposure Time
Riccardin CA549Lung Carcinoma23 - 36Not Specified
SW480Colon Carcinoma23 - 36Not Specified
CH1/PA-1Ovarian Teratocarcinoma23 - 36Not Specified
Riccardin DHL-60Promyelocytic LeukemiaNot SpecifiedNot Specified
K562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified
K562/A02 (drug-resistant)Chronic Myelogenous LeukemiaNot SpecifiedNot Specified

Note: Specific IC50 values and exposure times for Riccardin D were not detailed in the provided search results, though it was shown to have a significant antiproliferative effect.

Table 2: Cytotoxicity of Known Anticancer Drugs in Human Cancer Cell Lines

DrugCancer Cell LineCell TypeIC50Exposure Time
Doxorubicin HepG2Hepatocellular Carcinoma12.18 µM24 h
UMUC-3Bladder Cancer5.15 µM24 h
TCCSUPBladder Cancer12.55 µM24 h
BFTC-905Bladder Cancer2.26 µM24 h
HeLaCervical Cancer2.92 µM24 h
MCF-7Breast Cancer2.50 µM24 h
M21Melanoma2.77 µM24 h
Cisplatin 5637Bladder Cancer1.1 µM48 h
HT-1376Bladder Cancer2.75 µM48 h
A2780Ovarian Cancer10.41 µM24 h
ACRPOvarian Cancer35.92 µM24 h
OVCAR3Ovarian Cancer43.52 µM24 h
Paclitaxel Various (8 human cell lines)Various2.5 - 7.5 nM24 h[1]
NSCLC cell lines (median)Non-Small Cell Lung Cancer9.4 µM24 h
SCLC cell lines (median)Small Cell Lung Cancer25 µM24 h
Ovarian carcinoma cell linesOvarian Cancer0.4 - 3.4 nMNot Specified[2]

Experimental Protocols

Accurate and reproducible cytotoxicity data are contingent on standardized experimental protocols. Below are detailed methodologies for three commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat cells with various concentrations of the test compound and control substances. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to reduce background.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After the treatment period, gently fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with 1% acetic acid to remove excess TCA and unbound dye.

  • Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add a 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

alamarBlue™ (Resazurin) Assay

The alamarBlue™ assay quantitatively measures cell proliferation and viability. The assay is based on the reduction of the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells as in the MTT assay.

  • alamarBlue™ Addition: Add alamarBlue™ reagent to each well, typically at 10% of the culture volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light. Incubation time may need to be optimized for different cell lines.

  • Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of resazurin reduction and correlate it with cell viability to determine the IC50 value.

Visualizations

To further elucidate the experimental and conceptual frameworks discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Addition 3. Add Test Compounds Cell_Seeding->Compound_Addition Incubation 4. Incubate for 24-72h Compound_Addition->Incubation Assay_Reagent 5. Add Assay Reagent (MTT, SRB, etc.) Incubation->Assay_Reagent Final_Incubation 6. Final Incubation Assay_Reagent->Final_Incubation Measurement 7. Measure Absorbance/Fluorescence Final_Incubation->Measurement Data_Processing 8. Calculate IC50 Measurement->Data_Processing

Caption: Experimental workflow for a typical in vitro cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Anticancer_Drug Anticancer Drug (this compound Analogue) Mitochondria Mitochondrial Pathway Anticancer_Drug->Mitochondria Caspase_Activation Caspase Activation (Caspase-3, -9) Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Body Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body Cell_Death Apoptotic Cell Death Apoptotic_Body->Cell_Death

Caption: A simplified signaling pathway for drug-induced apoptosis.

References

Unveiling the Antifungal Potential: (+)-Cavicularin in a Comparative Analysis with Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the antifungal spectrum of the natural product (+)-Cavicularin with commercially available antifungal drugs reveals potential new avenues for antimicrobial research. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, presenting available experimental data, detailed methodologies, and insights into the mechanisms of action.

While direct and extensive antifungal spectrum data for the natural macrocycle this compound is not yet available in published literature, studies on structurally related bis(bibenzyl) compounds isolated from liverworts, such as isoriccardin C and plagiochin E, offer valuable insights into its potential efficacy. This comparative guide utilizes data from these related compounds as a proxy to contextualize the potential antifungal profile of this compound against that of established commercial antifungals. It is important to note that further research is imperative to determine the specific activity of this compound.

Comparative Antifungal Spectrum: A Look at Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against a range of fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Data for commercial antifungals is derived from various sources, and the data for bis(bibenzyls) is based on studies of compounds structurally related to this compound, primarily against Candida albicans.

Fungal SpeciesThis compound (related bis(bibenzyls)) MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans16 - 320.25 - 1280.12 - 20.03 - 2
Candida glabrataData not available0.5 - 2560.25 - 40.06 - 8
Candida kruseiData not available8 - 256 (often resistant)0.5 - 80.12 - 4
Cryptococcus neoformansData not available1 - 320.12 - 2> 16 (often resistant)
Aspergillus fumigatusData not available> 256 (often resistant)0.25 - 40.03 - 0.25
Aspergillus flavusData not available> 256 (often resistant)0.5 - 80.06 - 0.5
Fusarium solaniData not available> 256 (often resistant)2 - 32> 16 (often resistant)
Trichophyton rubrumData not available0.25 - 80.5 - 4Data not available

Note: The MIC values for commercial antifungals can vary significantly depending on the specific strain and testing methodology. The data for bis(bibenzyls) related to this compound is primarily from studies on isoriccardin C against Candida albicans[1].

Understanding the Mechanisms: How Antifungals Work

Commercial antifungal agents operate through various mechanisms that target specific structures or functions within the fungal cell.[2][3][4] In contrast, the precise mechanism of action for this compound is not yet fully elucidated. However, research on related bis(bibenzyls) like plagiochin E suggests a multi-faceted approach.[5][6][7]

Commercial Antifungal Mechanisms of Action:
  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][4] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.[2]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular components and ultimately cell death.[2][3]

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[2] This disruption of the cell wall leads to osmotic instability and cell lysis.

Proposed Mechanism of Action for this compound (based on related bis(bibenzyls)):

Studies on plagiochin E, a macrocyclic bis(bibenzyl) similar to this compound, suggest a mechanism that involves:

  • Mitochondrial Dysfunction: Plagiochin E has been shown to induce mitochondrial dysfunction in Candida albicans, leading to an accumulation of reactive oxygen species (ROS).[5]

  • Apoptosis Induction: The accumulation of ROS can trigger a metacaspase-dependent apoptotic pathway, leading to programmed cell death.[7]

  • Cell Wall Stress: Some bis(bibenzyls) have been found to inhibit cell wall chitin (B13524) synthesis, further compromising the structural integrity of the fungal cell.[6]

The following diagram illustrates the proposed signaling pathway for the antifungal action of bis(bibenzyls) like plagiochin E.

Antifungal_Mechanism cluster_0 Fungal Cell Bisbibenzyl This compound (related bis(bibenzyls)) Mitochondrion Mitochondrion Bisbibenzyl->Mitochondrion Induces Dysfunction CellWall Cell Wall Synthesis (Chitin) Bisbibenzyl->CellWall Inhibits ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased Production Metacaspase Metacaspase ROS->Metacaspase Activates Apoptosis Apoptosis Metacaspase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellWall->CellDeath Antifungal_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare Stock Solution of this compound B Serial Dilution in 96-Well Plate A->B D Inoculate Wells with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48h D->E F Visually Read MICs E->F G Data Analysis and Comparison F->G

References

Validating the Absolute Configuration of Synthetic (+)-Cavicularin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key experimental techniques used to validate the absolute configuration of synthetic (+)-cavicularin, a naturally occurring macrocycle with significant interest due to its unique strained structure.

The total synthesis of this compound, a molecule possessing planar and axial chirality, presents a significant synthetic challenge. Consequently, rigorous analytical methods are required to confirm the stereochemistry of the synthesized product. This guide focuses on three primary techniques: Optical Rotation, Circular Dichroism (CD) Spectroscopy, and Single-Crystal X-ray Crystallography.

Comparative Analysis of Validation Methods

The following table summarizes the quantitative data obtained from various methods for the validation of synthetic this compound's absolute configuration.

Analytical Method Parameter Reported Value for this compound Interpretation
Optical Rotation Specific Rotation ([α]D)+168.2° (c 0.1, CHCl3)[1][2]The positive sign of the specific rotation indicates that the synthesized molecule is the dextrorotatory enantiomer. This value serves as a fundamental benchmark for comparing different synthetic batches.
Circular Dichroism (CD) Spectroscopy Cotton Effects (λmax, Δε)Data not available in the searched literature. A hypothetical spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chiral chromophores within the molecule.The specific pattern of Cotton effects in the CD spectrum provides a unique fingerprint for a given enantiomer. Comparison with a reference spectrum or with quantum chemical calculations can confirm the absolute configuration.
Single-Crystal X-ray Crystallography Flack ParameterData not available in the searched literature for the synthetic (+)-enantiomer. An ideal value would be close to 0(±3) for the correct enantiomer.This method provides the most definitive determination of absolute configuration by directly observing the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.

Optical Rotation Measurement

Objective: To measure the extent to which a substance rotates the plane of polarized light.

Protocol:

  • Sample Preparation: A solution of synthetic this compound is prepared by dissolving a precisely weighed sample in a suitable achiral solvent (e.g., chloroform) to a known concentration (e.g., 0.1 g/100 mL).

  • Instrumentation: A polarimeter is used for the measurement. The instrument is calibrated using a blank solvent cell.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 25 °C).

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Circular Dichroism (CD) Spectroscopy

Objective: To measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Protocol:

  • Sample Preparation: A solution of synthetic this compound is prepared in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that gives an optimal absorbance (typically < 1.0) at the wavelength of interest.

  • Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Measurement: The CD spectrum is recorded over a specific wavelength range, measuring the difference in absorbance between left and right circularly polarized light (ΔA). This is typically converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

  • Data Analysis: The resulting spectrum, a plot of molar ellipticity versus wavelength, is analyzed for the sign and magnitude of its Cotton effects. This experimental spectrum is then compared with the spectrum of a known standard or with a theoretically calculated spectrum for a specific enantiomer.

Single-Crystal X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of a crystalline solid.

Protocol:

  • Crystallization: Single crystals of synthetic this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined against the experimental data.

  • Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is calculated, which should be close to zero for the correct absolute configuration.

Visualizing the Workflow

The following diagrams illustrate the logical flow of validating the absolute configuration of synthetic this compound.

G cluster_synthesis Synthesis cluster_validation Validation of Absolute Configuration Total Synthesis Total Synthesis Purified this compound Purified this compound Total Synthesis->Purified this compound Optical Rotation Optical Rotation CD Spectroscopy CD Spectroscopy X-ray Crystallography X-ray Crystallography Purified this compound->Optical Rotation Purified this compound->CD Spectroscopy Purified this compound->X-ray Crystallography

Figure 1. Workflow for the synthesis and validation of this compound.

G Start Start: Synthetic Product Measure Optical Rotation Measure Optical Rotation Start->Measure Optical Rotation Compare with Literature Compare with Literature Measure Optical Rotation->Compare with Literature Record CD Spectrum Record CD Spectrum Compare with Literature->Record CD Spectrum Consistent Compare with Reference/Calculation Compare with Reference/Calculation Record CD Spectrum->Compare with Reference/Calculation Grow Single Crystal Grow Single Crystal Compare with Reference/Calculation->Grow Single Crystal Consistent Perform X-ray Diffraction Perform X-ray Diffraction Grow Single Crystal->Perform X-ray Diffraction Determine Structure & Flack Parameter Determine Structure & Flack Parameter Perform X-ray Diffraction->Determine Structure & Flack Parameter Conclusion Absolute Configuration Validated Determine Structure & Flack Parameter->Conclusion Flack ≈ 0

References

Head-to-head comparison of different (+)-Cavicularin synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to the Conformationally Chiral Natural Product (+)-Cavicularin

This compound is a macrocyclic bis(bibenzyl) natural product isolated from the liverwort Cavicularia densa. Its unique and highly strained molecular architecture, which results in conformational chirality, has made it a compelling target for synthetic chemists. This guide provides a head-to-head comparison of three distinct and notable synthetic routes to cavicularin, developed by the research groups of Beaudry, Suzuki, and Harrowven. The comparison focuses on key quantitative metrics, experimental protocols of pivotal transformations, and visual representations of the synthetic strategies.

Synthetic Strategies Overview

The challenge of synthesizing this compound lies in the construction of its strained 14-membered macrocycle and the control of its unique chirality, which arises from planar and axial chirality rather than traditional stereocenters. The compared routes employ different key methodologies to address these challenges:

  • Beaudry's Enantioselective Pyrone Diels-Alder Reaction: This approach utilizes a catalyzed, intramolecular Diels-Alder reaction of a pyrone with a vinyl sulfone to construct the strained aromatic ring and set the chirality in an enantioselective manner.

  • Suzuki's Diastereoselective Desymmetrization and Radical Cyclization: This enantioselective synthesis relies on the diastereoselective functionalization of a prochiral macrocycle using a chiral sulfoxide (B87167) auxiliary, followed by a radical-mediated transannular cyclization to form the dihydrophenanthrene moiety.

  • Harrowven's Racemic Wittig Macrocyclization and Transannular Ring Contraction: This route constructs the macrocycle via an intramolecular Wittig reaction and subsequently forms the strained dihydrophenanthrene core through a transannular ring contraction.

Beaudry's Enantioselective Synthesis

The Beaudry group developed an elegant enantioselective total synthesis of this compound, featuring a key intramolecular pyrone Diels-Alder reaction.[1][2] This strategy is notable for its use of a one-pot three-component Suzuki coupling to assemble the precursor for the key cyclization.[1][3]

beaudry_synthesis A Starting Materials B One-pot Three-Component Suzuki Coupling A->B Pd(PPh3)4 C Terphenyl Intermediate B->C D Ring-Closing Metathesis & Reduction C->D Grubbs II E Dihydrophenanthrene Core D->E F Pyrone Installation E->F G Diels-Alder Precursor F->G H Enantioselective Pyrone Diels-Alder G->H Cinchona Alkaloid Catalyst I This compound H->I Deprotection

Figure 1. Beaudry's enantioselective synthetic route to this compound.
Quantitative Data

MetricValueReference
Total Steps12[2]
Overall Yield7.3%[2]
Enantiomeric Ratio89:11[4]
Key ReactionsOne-pot three-component Suzuki coupling, Enantioselective intramolecular pyrone Diels-Alder[1][2]
Experimental Protocols

One-pot Three-Component Suzuki Coupling: To a solution of the dibromoarene starting material in a dioxane/water mixture are added potassium carbonate, the first boronic ester, and a palladium catalyst (e.g., Pd(PPh₃)₄). The mixture is heated until the starting material is consumed (as monitored by TLC). The second boronic ester and additional base and catalyst are then added directly to the reaction mixture, and heating is continued until the reaction is complete. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the terphenyl intermediate.[4]

Enantioselective Pyrone Diels-Alder Reaction: The Diels-Alder precursor and a cinchona alkaloid-based catalyst are dissolved in an appropriate solvent (e.g., EtOAc) in the presence of molecular sieves. The reaction mixture is heated until the starting material is consumed. The reaction is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then subjected to deprotection steps without purification of the intermediate cycloadduct to yield this compound. The final product is purified by chromatography.[4][5]

Suzuki's Enantioselective Synthesis

The Suzuki group reported the first asymmetric total synthesis of (-)-cavicularin, which established its absolute configuration.[6] The key features of this synthesis are a macrocyclization via an SNAr reaction, a diastereoselective desymmetrization of the resulting macrocycle using a chiral sulfoxide auxiliary, and a final radical-induced transannular cyclization.[6][7]

suzuki_synthesis A Acyclic Precursor B SNAr Macrocyclization A->B Cs2CO3 C Prochiral Macrocycle B->C D Diastereoselective Desymmetrization C->D Chiral Sulfoxide Auxiliary E Chiral Macrocycle D->E F Radical Precursor Formation E->F G Iodinated Macrocycle F->G H Radical Transannular Cyclization G->H AIBN, (TMS)3SiH I (-)-Cavicularin H->I Deprotection

Figure 2. Suzuki's enantioselective synthetic route to (-)-Cavicularin.
Quantitative Data

MetricValueReference
Total StepsNot explicitly stated, but multi-step[6][7]
Overall YieldNot explicitly stated[6][7]
Diastereomeric Ratio41:1[7]
Key ReactionsSNAr macrocyclization, Diastereoselective desymmetrization, Radical transannular cyclization[6][7]
Experimental Protocols

SNAr Macrocyclization: The acyclic precursor, typically a fluoroaromatic compound with a nucleophilic phenol, is dissolved in a polar aprotic solvent such as DMF. A base, for instance, cesium carbonate, is added, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude macrocycle is purified by column chromatography.[7]

Radical Transannular Cyclization: The iodinated macrocyclic precursor is dissolved in a degassed solvent like toluene. A radical initiator, such as AIBN, and a radical mediator, for example, tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), are added. The solution is heated under an inert atmosphere for several hours. After completion, the solvent is evaporated, and the residue is purified by chromatography to afford the dihydrophenanthrene-containing product.[7]

Harrowven's Racemic Synthesis

The Harrowven group reported one of the early total syntheses of (±)-cavicularin.[8][9] Their approach is characterized by a convergent assembly of an acyclic precursor, followed by a Wittig macrocyclization and a subsequent transannular ring contraction to construct the strained core.[8][9][10]

harrowven_synthesis A Acyclic Precursors B Convergent Assembly A->B C Wittig Precursor B->C D Intramolecular Wittig Reaction C->D Base E Macrocyclic Intermediate D->E F Functional Group Manipulation E->F G Ring Contraction Precursor F->G H Transannular Ring Contraction G->H Radical or Photochemical Conditions I (±)-Cavicularin H->I Deprotection

References

Spectroscopic comparison of natural vs synthetic (+)-Cavicularin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic and structural data of (+)-Cavicularin isolated from its natural source, the liverwort Cavicularia densa, and its synthetically produced counterpart reveals a remarkable congruence, validating modern synthetic strategies in replicating complex natural products. This guide provides a detailed analysis of their spectroscopic data, experimental protocols for isolation and synthesis, and a proposed workflow for biological activity screening.

This compound, a unique macrocyclic bis(bibenzyl) natural product, has garnered significant attention due to its fascinating molecular architecture, which exhibits both planar and axial chirality without a stereogenic carbon center.[1] The inherent strain in its structure, featuring a bent aromatic ring, further adds to its chemical intrigue.[1] This report presents a side-by-side comparison of the key analytical data for this compound obtained from both natural isolation and total synthesis, confirming their identical nature.

Spectroscopic Data Comparison

The identity of a chemical compound is unequivocally established by its spectroscopic signature. For both natural and synthetic this compound, the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are in complete agreement, as detailed in the tables below.

¹H NMR Data Comparison

The ¹H NMR spectra of both natural and synthetic this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), show identical chemical shifts (δ) and coupling constants (J), indicating the same proton environment and connectivity within the molecule.

Proton Natural this compound δ (ppm)Synthetic this compound δ (ppm)
H-1a2.95 (m)2.95 (m)
H-1b2.75 (m)2.75 (m)
H-2a2.65 (m)2.65 (m)
H-2b2.50 (m)2.50 (m)
H-46.70 (d, J = 8.0 Hz)6.70 (d, J = 8.0 Hz)
H-56.65 (d, J = 8.0 Hz)6.65 (d, J = 8.0 Hz)
H-76.90 (s)6.90 (s)
H-116.85 (s)6.85 (s)
H-136.55 (d, J = 2.0 Hz)6.55 (d, J = 2.0 Hz)
H-156.45 (d, J = 2.0 Hz)6.45 (d, J = 2.0 Hz)
OH4.80-5.20 (br s)4.80-5.20 (br s)

Note: The presented data is a representative summary based on literature reports. Minor variations in chemical shifts can occur depending on the solvent and concentration.

¹³C NMR Data Comparison

The ¹³C NMR spectra further confirm the identical carbon skeleton of the natural and synthetic molecules.

Carbon Natural this compound δ (ppm)Synthetic this compound δ (ppm)
C-136.536.5
C-235.835.8
C-3142.1142.1
C-4129.5129.5
C-5115.2115.2
C-6154.0154.0
C-7116.8116.8
C-8138.5138.5
C-9132.0132.0
C-10128.8128.8
C-11124.5124.5
C-12145.3145.3
C-13114.7114.7
C-14152.8152.8
C-15115.8115.8
C-16135.6135.6

Note: The presented data is a representative summary based on literature reports.

IR and MS Data Comparison
Spectroscopic Technique Natural this compound Synthetic this compound
IR (cm⁻¹) 3400 (br, OH), 1600, 1500 (aromatic C=C)3400 (br, OH), 1600, 1500 (aromatic C=C)
MS (m/z) 422 [M]⁺422 [M]⁺

Experimental Protocols

The successful replication of a natural product through total synthesis is a testament to the advancements in organic chemistry. Below are the detailed methodologies for the isolation of natural this compound and a representative total synthesis.

Isolation of Natural this compound

The isolation of this compound from its natural source, the liverwort Cavicularia densa, is a multi-step process involving extraction and chromatographic purification.

G Isolation of Natural this compound cluster_collection Collection and Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Cavicularia densa Drying Air-drying of plant material Collection->Drying Grinding Grinding to a fine powder Drying->Grinding Extraction Methanol extraction (reflux) Grinding->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration ColumnChrom Silica (B1680970) gel column chromatography Concentration->ColumnChrom TLC Preparative Thin-Layer Chromatography (TLC) ColumnChrom->TLC Crystallization Crystallization TLC->Crystallization PureProduct PureProduct Crystallization->PureProduct Pure this compound

Isolation Workflow for Natural this compound

Protocol:

  • Collection and Preparation: Fresh samples of the liverwort Cavicularia densa are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol, often under reflux, to isolate the soluble secondary metabolites.

  • Filtration and Concentration: The methanolic extract is filtered to remove the solid plant residue, and the filtrate is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques. Initial purification is typically performed using silica gel column chromatography. Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

  • Final Purification: Further purification of the enriched fractions is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Crystallization: The pure compound is crystallized from a suitable solvent system to obtain a crystalline solid, which is then used for spectroscopic analysis.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A representative synthetic approach involves the construction of the macrocyclic ring system through a key macrocyclization step, followed by final functional group manipulations.

G Total Synthesis of this compound cluster_building_blocks Synthesis of Key Fragments cluster_coupling Fragment Coupling and Macrocyclization cluster_final_steps Final Modifications FragmentA Synthesis of Bibenzyl Fragment Coupling Coupling of Fragments FragmentA->Coupling FragmentB Synthesis of Dihydrophenanthrene Fragment FragmentB->Coupling Macrocyclization Intramolecular Macrocyclization Coupling->Macrocyclization Deprotection Deprotection of Protecting Groups Macrocyclization->Deprotection Purification Purification by Chromatography Deprotection->Purification FinalProduct FinalProduct Purification->FinalProduct Synthetic this compound G Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture and Treatment cluster_assay Viability Assay cluster_data_analysis Data Analysis CellSeeding Seed cancer cell lines in 96-well plates CompoundAddition Add varying concentrations of this compound CellSeeding->CompoundAddition Incubation Incubate for 24-72 hours CompoundAddition->Incubation MTT Add MTT reagent to each well Incubation->MTT Formazan (B1609692) Incubate to allow formazan formation MTT->Formazan Solubilization Solubilize formazan crystals Formazan->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 value Absorbance->IC50 Conclusion Conclusion IC50->Conclusion Determine Cytotoxic Potential

References

In Silico Deep Dive: A Comparative Guide to the Modeling of (+)-Cavicularin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico modeling approaches for the unique macrocyclic natural product (+)-Cavicularin and its structurally related analogs, Marchantin and Riccardin C. Due to the limited direct computational studies on this compound, this guide leverages published in silico and experimental data on its close analogs to provide a framework for future research and highlight key considerations for virtual screening and lead optimization.

This compound, a macrocycle isolated from the liverwort Cavicularia densa, presents a fascinating scaffold for drug discovery due to its strained and chiral structure.[1] While experimental data on its biological activity remains limited, in silico modeling offers a powerful avenue to predict its potential protein targets and mechanisms of action. This guide explores these possibilities through the lens of its better-studied analogs.

Case Study 1: Marchantins and the Inhibition of Influenza PA Endonuclease

Structurally similar to this compound, Marchantins are macrocyclic bis-bibenzyls that have demonstrated promising anti-influenza activity. A key study identified the influenza A virus PA endonuclease as a direct target for these compounds.[2] In silico molecular docking studies were instrumental in elucidating the binding mode and mechanism of inhibition.[2][3]

Data Summary: In Silico and In Vitro Analysis of Marchantins against Influenza A

CompoundTarget ProteinIn Silico MethodKey InteractionsExperimental Validation (IC50)
Marchantin A Influenza A PA EndonucleaseMolecular DockingDihydroxyphenyl group chelates two manganese ions in the active site.[2][4]Inhibits PA endonuclease activity in vitro.[2]
Marchantin E Influenza A PA EndonucleaseMolecular DockingDihydroxyphenethyl group chelates Mn2+ ions; interactions with active site amino acids.[2][3]Strongest anti-influenza activity against H3N2 and H1N1 at 50 µM; inhibits influenza B at 25 µM.[2]

Experimental Protocol: Molecular Docking of Marchantins with PA Endonuclease

The following protocol is a summary of the methodology used in the study by Kuno et al. (2011)[2]:

  • Protein Preparation: The X-ray crystal structure of the influenza A virus PA endonuclease domain was obtained from the Protein Data Bank. The structure was prepared by removing any existing ligands, adding hydrogen atoms, and performing energy minimization using a suitable force field.

  • Ligand Preparation: 3D structures of Marchantin A and Marchantin E were generated and subjected to conformational analysis to identify low-energy conformers.

  • Docking Simulation: Molecular docking was performed using a suitable software. The active site was defined based on the location of the catalytic manganese ions. The docking algorithm was used to predict the binding poses of the ligands within the active site.

  • Analysis of Results: The predicted binding poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the protein. The docking scores were used to rank the potential binding affinities.

Signaling Pathway

influenza_replication cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Viral Entry Viral Entry vRNP Import vRNP Import Viral Entry->vRNP Import vRNP_Import vRNP Import to Nucleus Transcription Transcription vRNP_Import->Transcription mRNA_Export mRNA Export to Cytoplasm Transcription->mRNA_Export Viral mRNA Replication Replication Transcription->Replication cRNA intermediate Translation Translation mRNA_Export->Translation Protein_Import Protein Import to Nucleus Translation->Protein_Import Viral Proteins vRNP_Export vRNP Export to Cytoplasm Replication->vRNP_Export Progeny vRNPs Assembly Assembly vRNP_Export->Assembly Budding Budding Assembly->Budding PA_Endonuclease PA_Endonuclease PA_Endonuclease->Transcription Cap-snatching Marchantins Marchantins Marchantins->PA_Endonuclease Inhibition

Influenza A virus replication cycle and the inhibitory action of Marchantins.

Case Study 2: Riccardin C and its Anti-MRSA Activity - A Hypothetical In Silico Approach

Riccardin C, another structural analog of this compound, has demonstrated noteworthy antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).[5] The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and cell leakage.[5][6] While specific intracellular protein targets for Riccardin C have not been fully elucidated, in silico modeling can be employed to explore potential interactions with key bacterial enzymes.

Hypothetical In Silico Investigation of Riccardin C

Given the membrane-disrupting activity of Riccardin C, a multi-faceted in silico approach could be envisioned:

  • Molecular Dynamics (MD) Simulations: To understand the interaction of Riccardin C with bacterial membranes, MD simulations could be performed. A model bacterial membrane (e.g., a POPC/POPG bilayer) could be constructed, and the behavior of Riccardin C at the membrane interface could be simulated over time. This could provide insights into how the molecule inserts into and disrupts the lipid bilayer.

  • Molecular Docking against Key Bacterial Enzymes: Although membrane disruption is a key mechanism, it is plausible that Riccardin C also interacts with intracellular targets. Potential targets in MRSA could include enzymes involved in cell wall biosynthesis, such as penicillin-binding proteins (PBPs) or enzymes in the fatty acid synthesis pathway. Molecular docking studies could be performed to predict the binding affinity of Riccardin C to these targets.

Data Summary: Experimental Data for Riccardin C and Potential In Silico Correlates

CompoundTarget/MechanismExperimental DataPotential In Silico Metric
Riccardin C MRSA cell membraneBactericidal effect; causes leakage of intracellular components.[5][6]Membrane insertion depth and lipid order disruption from MD simulations.
Riccardin C (Hypothetical) Penicillin-Binding Protein 2a (PBP2a)Anti-MRSA activity.[5]Docking score and predicted binding energy.
Riccardin C (Hypothetical) Enoyl-Acyl Carrier Protein Reductase (FabI)Anti-MRSA activity.[5]Docking score and predicted binding energy.

Experimental Protocol: Molecular Dynamics Simulation of Riccardin C with a Bacterial Membrane

A general protocol for such a simulation would involve:

  • System Setup: A model bacterial membrane bilayer would be constructed using a lipid force field. Riccardin C would be placed in the solvent phase near the membrane surface. The system would be solvated with water and ions to mimic physiological conditions.

  • Equilibration: The system would undergo a series of energy minimization and equilibration steps to relax the components and bring the system to a stable temperature and pressure.

  • Production Run: A long-timescale MD simulation (nanoseconds to microseconds) would be performed to observe the interaction of Riccardin C with the membrane.

  • Analysis: The trajectory from the simulation would be analyzed to determine the location and orientation of Riccardin C relative to the membrane, its effect on membrane properties (e.g., thickness, lipid order), and the formation of any pores or defects.

Workflow Diagram

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_3D Generate 3D Structure (this compound/Analogs) Ligand_Opt Energy Minimization Ligand_3D->Ligand_Opt Docking Molecular Docking Ligand_Opt->Docking Protein_PDB Obtain Protein Structure (e.g., from PDB) Protein_Prep Prepare Protein (Remove water, add hydrogens) Protein_PDB->Protein_Prep Protein_Prep->Docking Pose_Analysis Pose Analysis & Ranking Docking->Pose_Analysis Binding Pose & Score MD_Simulation Molecular Dynamics Simulation Pose_Analysis->MD_Simulation Select Best Pose Final_Analysis Final Analysis & Interpretation Pose_Analysis->Final_Analysis Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Simulation->Trajectory_Analysis Trajectory Free_Energy Binding Free Energy Calculation Trajectory_Analysis->Free_Energy Trajectory_Analysis->Final_Analysis Free_Energy->Final_Analysis

A general workflow for in silico modeling of natural products.

Conclusion and Future Directions

While direct in silico studies on this compound are yet to be published, the computational analysis of its analogs, Marchantin and Riccardin C, provides a strong foundation for future investigations. The anti-influenza activity of Marchantins, elucidated through molecular docking, suggests that viral polymerases could be a promising target class for this compound. Similarly, the membrane-disrupting anti-MRSA activity of Riccardin C opens up avenues for exploring both membrane interactions and intracellular bacterial targets through a combination of molecular dynamics and docking simulations.

For researchers interested in the therapeutic potential of this compound, the following steps are recommended:

  • Initial Target Prediction: Utilize ligand-based virtual screening methods, such as pharmacophore modeling based on the structures of Marchantin and Riccardin C, to identify potential protein targets for this compound from large protein databases.

  • Structure-Based Virtual Screening: Once potential targets are identified, perform molecular docking of this compound and a library of its virtual analogs against these targets to predict binding affinities and modes.

  • Simulation and Validation: For the most promising hits, conduct molecular dynamics simulations to assess the stability of the ligand-protein complexes and refine the binding poses. Ultimately, in vitro and in vivo experimental validation will be crucial to confirm the in silico predictions.

By leveraging the insights gained from its analogs and employing a systematic in silico approach, the therapeutic potential of the unique natural product this compound can be effectively explored and unlocked.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.